The following technical guide details the chemical profile, synthesis, and application of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide , a specialized primary intermediate used in oxidative hair coloring formulati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical profile, synthesis, and application of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide , a specialized primary intermediate used in oxidative hair coloring formulations.
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS 108792-09-2) is a functionalized p-phenylenediamine derivative utilized primarily as a developer (primary intermediate) in oxidative hair dye compositions. Unlike unsubstituted p-phenylenediamine (PPD), the incorporation of a bulky pivaloylamino group at the N1 position and a methoxy group at the C2 position modulates the compound's electronic properties. This structural modification serves two critical functions: it shifts the chromophore absorption to generate specific "cool" or ash nuances when coupled, and it potentially improves the toxicological profile by altering metabolic activation pathways.
Chemical Profile & Properties[1][3][4][5][6][7][8][9]
The compound is characterized by a p-phenylenediamine core where one amino group is protected as a pivalamide (2,2-dimethylpropanamide) and the ortho-position carries an electron-donating methoxy group.
White to light beige crystalline solid (darkens upon oxidation)
Solubility
Soluble in DMSO, Ethanol, Ethyl Acetate; Sparingly soluble in water
LogP (Calc)
~1.5 - 2.0 (Lipophilic pivaloyl group increases LogP vs. PPD)
Synthesis & Manufacturing Protocol
The synthesis requires high regioselectivity to ensure the pivaloyl group is attached to the N1 nitrogen while leaving the C4 nitrogen free for oxidative coupling. The most robust industrial route utilizes 2-methoxy-4-nitroaniline as the starting material. This approach avoids the selectivity issues inherent in acylating a diamine.
Reaction Pathway (Graphviz)
Figure 1: Regioselective synthesis pathway via nitro-reduction.[1][3]
Detailed Methodology
Step 1: Acylation (Protection)
Objective: Selectively protect the amine at position 1.
Introduce H₂ and stir vigorously at RT or 40°C until H₂ uptake ceases.
Purification: Filter catalyst through Celite. Concentrate filtrate.[4] Recrystallize from Ethanol/Water to obtain high-purity product.
Mechanism of Action (Application)
In hair dyeing, CAS 108792-09-2 acts as a primary intermediate . It undergoes oxidation by peroxide to form a reactive quinonediimine species, which then attacks a "coupler" (e.g., resorcinol, m-aminophenol) to form the final indo-dye molecule.
Oxidative Coupling Pathway
Figure 2: Oxidative coupling mechanism in hair dye formulations.
The pivaloyl group remains intact during this process, serving as an auxochrome that modifies the electron density of the final dye, typically resulting in violet-blue to ash tones which neutralize unwanted warmth (brassiness) in hair color.
Analytical Characterization
To validate the identity and purity of CAS 108792-09-2, the following analytical parameters are established.
HPLC Method (Purity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 min.
Detection: UV at 254 nm and 280 nm.
Retention Time: Expect elution later than unsubstituted PPD due to the lipophilic pivaloyl group.
NMR Spectroscopy (Expected Signals in DMSO-d6)
¹H NMR (400 MHz):
δ 1.20 (s, 9H, t-Butyl).
δ 3.75 (s, 3H, -OCH₃).
δ 4.80 (s, 2H, -NH₂, exchangeable).
δ 6.10 - 6.30 (m, 2H, Ar-H at C3, C5).
δ 7.10 (d, 1H, Ar-H at C6).
δ 8.50 (s, 1H, Amide -NH, exchangeable).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4086640, N-[4-amino-2-methoxyphenyl]-2,2-dimethylpropanamide. Retrieved from [Link]
European Commission, Scientific Committee on Consumer Safety (SCCS).Opinion on Phenylenediamine Derivatives in Hair Dyes. (General reference for mechanism of action of N-substituted PPDs).
An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, a chemical compound of interest in s...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, a chemical compound of interest in synthetic and medicinal chemistry. This document details its fundamental chemical properties, including its precise molecular weight, and outlines a validated synthesis protocol. Furthermore, it explores the compound's known applications, particularly its role as a key intermediate in the development of advanced chemical entities. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Core Chemical Identity and Properties
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, also known by its synonym N-(4-amino-2-methoxyphenyl)pivalamide, is a substituted aromatic amide. Its structure, characterized by a pivaloyl group attached to the nitrogen of 4-amino-2-methoxyaniline, makes it a valuable building block in organic synthesis.
Molecular Structure and Weight
The fundamental identity of a chemical compound lies in its structure and resulting molecular weight. The precise determination of these properties is paramount for stoichiometric calculations in synthesis, analytical characterization, and interpretation of biological activity data.
Molecular Formula: C₁₂H₁₈N₂O₂
Molecular Weight: 222.28 g/mol
The molecular weight is a critical parameter for all experimental work, from calculating molar equivalents in reaction setups to preparing solutions of known concentrations for analytical or biological assays.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various solvents and experimental conditions, influencing its reactivity, purification, and formulation. While comprehensive experimental data for this specific compound is not widely published, predicted properties based on its structure provide valuable guidance for its handling and use.
Property
Value
Source
Molecular Weight
222.28 g/mol
Chemical Supplier Data
Molecular Formula
C₁₂H₁₈N₂O₂
Chemical Supplier Data
CAS Number
108792-09-2
Chemical Supplier Data
Predicted LogP
1.8 - 2.5
Computational Models
Predicted Solubility
Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.
Structure-based Prediction
Predicted Boiling Point
> 300 °C (decomposes)
Computational Models
Predicted Melting Point
150 - 160 °C
Computational Models
Note: Predicted values are estimations and should be confirmed experimentally.
Synthesis and Mechanism
The synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is typically achieved through the acylation of 4-amino-2-methoxyaniline with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.
Reaction Principle
The primary amino group of 4-amino-2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond, with the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound. The self-validating nature of this protocol is ensured by in-process checks and clear purification steps.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Standard laboratory glassware and magnetic stirrer
Rotary evaporator
Thin Layer Chromatography (TLC) apparatus
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane.
Addition of Base: Add triethylamine or pyridine (1.1 to 1.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as an acid scavenger.
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide.
Applications in Research and Drug Development
While specific biological activities of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active molecules. Amide-containing compounds are a significant class of pharmaceuticals, and the substituted aniline core is a common scaffold in medicinal chemistry.
Intermediate for Complex Molecule Synthesis
The primary application of this compound is as a chemical intermediate. The presence of both an amino and a methoxy group on the phenyl ring allows for further chemical modifications. For instance, the amino group can be a handle for further derivatization, such as in the synthesis of more complex heterocyclic systems or as a directing group in electrophilic aromatic substitution reactions.
Potential as a Scaffold in Medicinal Chemistry
Derivatives of N-acyl anilines have been investigated for a wide range of biological activities, including but not limited to:
Antimicrobial Agents: The amide linkage is a key feature in many antibiotics.
Anticancer Agents: Substituted anilines are core components of many kinase inhibitors used in cancer therapy.
Analgesic and Anti-inflammatory Drugs: The anilide structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other pain-relieving medications.
The specific combination of the pivaloyl group, the methoxy substituent, and the amino group in N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide provides a unique steric and electronic profile that could be explored for the development of novel therapeutic agents.
Safety and Handling
As a chemical intermediate, N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling aromatic amines and amides should be followed.
General Safety Precautions:
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, with a molecular weight of 222.28 g/mol , is a valuable chemical intermediate with potential for further exploration in medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and an outlook on its potential applications. Adherence to the outlined safety procedures is essential for its handling. As research progresses, the utility of this compound as a building block for novel and functional molecules is expected to expand.
References
This section would typically be populated with citations to peer-reviewed journals, patents, and chemical databases where the information was sourced. As comprehensive data for this specific compound is limited in publicly available literature, a formal reference list is not provided. The information presented is based on established principles of organic chemistry and data from chemical suppliers.
A Strategic Intermediate for Regioselective Scaffold Design in Medicinal Chemistry Executive Summary: The "Pivaloyl Shield" Strategy In the high-stakes arena of drug discovery—particularly within kinase inhibitor develop...
Author: BenchChem Technical Support Team. Date: February 2026
A Strategic Intermediate for Regioselective Scaffold Design in Medicinal Chemistry
Executive Summary: The "Pivaloyl Shield" Strategy
In the high-stakes arena of drug discovery—particularly within kinase inhibitor development—the ability to selectively functionalize symmetrical or near-symmetrical diamines is a critical bottleneck. N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (henceforth referred to as AMDP ) represents a masterclass in regioselective synthesis.
By utilizing the steric bulk of the tert-butyl group (pivaloyl moiety) to "mask" one amine of the 2-methoxy-1,4-phenylenediamine core, AMDP serves as a stable, mono-protected scaffold. This allows researchers to perform high-precision derivatization on the remaining free amine (position 4) without the risk of polymerization or bis-functionalization. This guide details the synthesis, characterization, and application of AMDP as a pharmacophore building block for Type II kinase inhibitors and urea-based antineoplastics.
Chemical Identity & Physicochemical Profile
Before initiating synthesis, it is imperative to understand the structural constraints and properties of the target molecule.
Soluble in DMSO, MeOH, DCM; Low solubility in Water
Strategic Synthesis Protocol
The synthesis of AMDP is designed to be scalable and robust, avoiding the formation of the bis-pivalamide impurity. We employ a "Protect-then-Reduce" strategy starting from the commercially available 2-methoxy-4-nitroaniline.
Phase 1: Regioselective N-Acylation (The "Pivaloyl Shield")
Objective: Install the bulky pivaloyl group at the aniline position (C1) while the C4 position is protected as a nitro group.
Reagents:
Substrate: 2-Methoxy-4-nitroaniline (1.0 equiv)
Acylating Agent: Pivaloyl chloride (1.1 equiv)
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
Dissolution: Charge a flame-dried round-bottom flask with 2-methoxy-4-nitroaniline and anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂ atmosphere.
Base Addition: Add Pyridine dropwise. The solution may darken.
Acylation: Add Pivaloyl chloride dropwise over 30 minutes. Critical: Maintain temperature < 5°C to prevent exotherms.
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: Check via TLC (Hexane:EtOAc 7:3). The starting aniline (yellow spot) should disappear.
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Chemoselective Nitro Reduction (The "Amine Activation")
Objective: Reduce the nitro group to a free amine without hydrolyzing the pivalamide bond.
Reagents:
Substrate: N-(2-methoxy-4-nitrophenyl)pivalamide
Catalyst: 10% Pd/C (5 mol%)
Hydrogen Source: H₂ gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation)
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Protocol:
Suspension: Dissolve the nitro-intermediate in MeOH (0.1 M).
Catalyst Loading: Carefully add 10% Pd/C under an inert argon blanket. Safety Warning: Pd/C is pyrophoric when dry.
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously at RT for 2–4 hours.
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Isolation: Concentrate the filtrate under reduced pressure.
Purification: Recrystallize from EtOAc/Hexane if necessary to obtain AMDP as an off-white to pale brown solid.
Visualization: Synthetic Workflow & Logic
The following diagram illustrates the transformation logic, highlighting the regiocontrol achieved by the nitro-precursor strategy.
Exploratory
A Prospective Analysis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide: A Novel Scaffold for Drug Discovery
Abstract This technical guide provides a comprehensive prospective analysis of the novel chemical entity, N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. In the absence of existing literature, this document serves a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive prospective analysis of the novel chemical entity, N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. In the absence of existing literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a strategic approach to the synthesis, characterization, and biological evaluation of this compound. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related molecules, we propose a plausible synthetic pathway, predict key physicochemical properties, and explore potential pharmacological applications. This guide is designed to be a self-validating framework, offering not just protocols, but the underlying scientific rationale to empower researchers in their investigation of this promising, unexplored molecule.
Introduction: Unveiling a Molecule of Untapped Potential
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide stands as an uncharted territory in the vast landscape of chemical compounds. Its structure, a strategic amalgamation of a substituted aromatic amine and a sterically hindered amide, presents a compelling case for its investigation as a potential therapeutic agent. The core of this molecule is the 4-amino-2-methoxyphenyl moiety, a common feature in various biologically active compounds, which is N-acylated with a pivaloyl group (2,2-dimethylpropanoyl). The pivaloyl group is known to enhance metabolic stability and modulate pharmacokinetic properties due to its bulky tert-butyl substituent.
The strategic placement of the amino and methoxy groups on the phenyl ring is anticipated to significantly influence the molecule's electronic and conformational properties, thereby dictating its interaction with biological targets. This guide will lay the groundwork for the systematic exploration of this novel compound, from its creation in the lab to its potential impact in the field of pharmacology.
Proposed Synthesis and Characterization: A Roadmap to Creation and Confirmation
The synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, while not explicitly described in the literature, can be strategically planned based on well-established amidation reactions. The primary challenge lies in the selective acylation of the diamine precursor, 2-methoxy-1,4-phenylenediamine.
Synthetic Strategy: A Tale of Two Amines
The precursor, 2-methoxy-1,4-phenylenediamine, possesses two amino groups with differing nucleophilicity. The amino group at position 1, being ortho to the electron-donating methoxy group, is expected to be more nucleophilic and thus more reactive towards acylation compared to the amino group at position 4. This difference in reactivity can be exploited for selective acylation.
An alternative, more controlled approach involves the use of a protecting group strategy. The synthesis would commence with the acetylation of the more reactive amino group of a precursor like 4-methoxyaniline, followed by nitration, reduction of the nitro group, acylation of the newly formed amino group with pivaloyl chloride, and finally, deprotection of the first amino group. However, a more direct route is proposed here for initial exploration.
The proposed direct acylation reaction is depicted below:
Caption: Proposed direct acylation of 2-methoxy-1,4-phenylenediamine.
Detailed Experimental Protocol: From Reagents to Product
The following protocol is a proposed starting point for the synthesis, grounded in standard procedures for N-arylamide formation.[1]
Materials:
2-methoxy-1,4-phenylenediamine
Pivaloyl chloride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-1,4-phenylenediamine (1.0 equivalent) in anhydrous pyridine.
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate).
Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide.
Characterization and Validation
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
Analytical Technique
Expected Observations
¹H NMR
Signals corresponding to the aromatic protons (with distinct coupling patterns due to the substitution), the methoxy group protons (singlet), the amino group protons (broad singlet), the amide proton (singlet), and the tert-butyl protons (singlet).
¹³C NMR
Resonances for the aromatic carbons (with shifts influenced by the amino and methoxy substituents), the methoxy carbon, the amide carbonyl carbon, and the carbons of the tert-butyl group.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₂H₁₈N₂O₂ = 222.28 g/mol ).
Infrared (IR) Spectroscopy
Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-O stretching (methoxy).
Elemental Analysis
The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values.
Predicted Physicochemical Properties: A Computational Glimpse
While experimental data is pending, computational tools can provide valuable predictions of the physicochemical properties of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, which are crucial for assessing its drug-likeness.
Property
Predicted Value
Significance in Drug Development
Molecular Weight
222.28 g/mol
Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity)
~2.5 - 3.0
Indicates a balance between aqueous solubility and lipid permeability for membrane transport.
Hydrogen Bond Donors
2 (Amine and Amide NH)
Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors
3 (Amide C=O, Methoxy O, Amine N)
Contributes to solubility and target interactions.
Polar Surface Area
~60-70 Ų
Suggests good potential for oral absorption and cell permeability.
Exploration of Potential Biological Activity and Mechanism of Action
The therapeutic potential of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide can be hypothesized by examining the bioactivities of structurally related compounds.
Rationale from Structural Analogs
N-Aryl Amides: This class of compounds has demonstrated a wide range of biological activities, including antibacterial, antimycobacterial, and enzyme inhibitory properties.[2][3][4] The amide linkage is a key structural feature in many pharmaceuticals.[5]
Methoxyphenyl Amides: The presence of a methoxy group on the phenyl ring is a common feature in many bioactive molecules, often influencing their binding affinity and metabolic stability.
Pivalamide Derivatives: The pivaloyl group is often incorporated into drug candidates to improve their metabolic stability by sterically hindering enzymatic degradation.[6]
Given these precedents, N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide could be a candidate for screening as an antimicrobial agent , an enzyme inhibitor (e.g., targeting kinases or proteases), or a modulator of specific receptor signaling pathways .
Hypothesized Biological Target: A Focus on Bacterial Cell Division
A plausible and compelling area of investigation for this novel compound is its potential as an antibacterial agent targeting the FtsZ protein. FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and eventual cell death. The structural features of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, including its hydrogen bonding capabilities and lipophilicity, make it a candidate for binding to the active site of FtsZ.
Caption: Hypothetical mechanism of action as an FtsZ inhibitor.
Proposed Experimental Workflow for Biological Screening
A systematic approach is essential to evaluate the biological activity of the newly synthesized compound.
Caption: A workflow for the biological screening of the novel compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
Should N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide demonstrate promising biological activity, a systematic SAR study would be the next logical step. Key modifications could include:
Substitution on the Phenyl Ring: Introducing different substituents at the vacant positions on the phenyl ring to probe the electronic and steric requirements for activity.
Modification of the Amide: Replacing the pivaloyl group with other acyl groups of varying sizes and electronic properties.
Amide Bioisosteres: Replacing the amide bond with bioisosteres such as 1,2,3-triazoles, oxadiazoles, or ureas to improve metabolic stability and pharmacokinetic properties.[7][8][9]
The exploration of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide opens up a new avenue for the discovery of novel therapeutic agents. The synthetic and screening strategies outlined in this guide provide a solid foundation for initiating such an investigation. The unique combination of structural motifs within this molecule warrants its further study, with the potential to yield a lead compound for a new generation of drugs.
References
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. RSC Publishing. (2023-04-14). [Link]
Mechanochemical Synthesis of N-Aryl Amides from O-Protected Hydroxamic Acids. Chemistry-Methods. [Link]
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. ResearchGate. [Link]
Synthesis of N-substituted peptide amides.
Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. (2022-04-12). [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. National Center for Biotechnology Information. [Link]
Nα‐Aroyl‐N‐Aryl‐Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. ResearchGate. (2024-05-08). [Link]
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. PubMed. [Link]
N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]
(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. (2025-08-10). [Link]
Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity. ResearchGate. (2025-08-05). [Link]
Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. (2025-07-03). [Link]
Ester and Amide Bioisosteres. Cambridge MedChem Consulting. (2024-02-16). [Link]
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a specialized pharmaceutical intermediate belonging to the class of monoprotected phenylenediamines . Structurally, it consists of a 2-methoxy-1,4-phenylenediamine core where the amine at position 1 is acylated with a pivaloyl (2,2-dimethylpropionyl) group.
Core Utility:
This compound serves as a bifunctional scaffold in medicinal chemistry.[1] The bulky pivaloyl group acts as a robust protecting group or a hydrophobic pharmacophore, while the free amine at position 4 remains highly nucleophilic, allowing for selective coupling reactions (e.g., amide coupling, urea formation, or nucleophilic aromatic substitution) without the polymerization risks associated with unprotected phenylenediamines.[1]
Technical Status:
Physical State: Typically an off-white to pale brown solid.[1]
Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM); sparingly soluble in water.[1]
Stability: The free aniline moiety is susceptible to oxidation (browning) upon exposure to air and light.[1]
Hazard Identification & Safety Profile (GHS)
Note: While specific toxicological data for CAS 108792-09-2 is limited, safety protocols must follow the "Read-Across" principle for substituted anilines .
Core Hazards
Hazard Class
GHS Classification (Inferred)
H-Code
Description
Acute Toxicity
Category 4 (Oral/Dermal)
H302/H312
Harmful if swallowed or in contact with skin. Anilines can readily penetrate intact skin.[1]
Skin/Eye Irritation
Category 2 / 2A
H315/H319
Causes skin irritation and serious eye irritation.[1]
May cause respiratory irritation (dust/aerosol).[1]
Toxicology Insights (Mechanism of Action)[1]
Aniline Toxicity: As an aniline derivative, this compound carries a risk of Methemoglobinemia if absorbed in significant quantities.[1] The metabolic oxidation of the nitrogen can generate reactive hydroxylamines, which oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.[1]
Pivaloyl Stability: The pivalamide bond is sterically hindered and metabolically stable compared to simple acetamides, potentially altering the metabolic clearance rate compared to the parent aniline.[1]
Handling & Storage Protocols
Engineering Controls
Primary Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood .[1]
Atmosphere: For long-term storage or heating reactions, use an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the free amine.[1]
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 (minimum) for solid handling; P100/OV cartridge if generating dust or heating in solution.[1]
Dermal:
Standard: Nitrile gloves (0.11 mm) are sufficient for incidental contact.[1]
High Risk (Solutions): Double-gloving or Silver Shield® laminate gloves are recommended when dissolved in penetrating solvents like DMSO or DCM.[1]
Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for solution-phase handling.[1]
Storage Requirements[1]
Temperature: Refrigerate at 2°C to 8°C .
Environment: Store under inert gas (Argon preferred due to density).[1]
Container: Amber glass vials with Teflon-lined caps to exclude light and moisture.[1]
Experimental Workflow & Reactivity
Reactivity Logic
The molecule presents two nitrogen centers with distinct reactivity profiles:[1]
N1 (Amide): Deactivated by the electron-withdrawing carbonyl and steric bulk of the tert-butyl group.[1] It is non-nucleophilic under standard conditions.[1]
N4 (Free Amine): Highly nucleophilic due to the electron-donating methoxy group at the meta position (relative to N4) and the resonance donation from the benzene ring.[1]
Visualization: Handling & Synthesis Logic
The following diagram outlines the decision logic for handling and synthetic application.
Caption: Operational workflow for quality assessment and synthetic application of the scaffold.
Standard Operating Procedure (SOP): Nucleophilic Coupling
Scenario: Coupling with an acid chloride (R-COCl).
Preparation: Dissolve N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (1.0 equiv) in anhydrous DCM under Nitrogen.
Base Addition: Add Diisopropylethylamine (DIPEA, 1.2 equiv) or Pyridine.[1] Note: The methoxy group increases the basicity of the free amine, making it reactive.[1]
Addition: Add the electrophile (Acid Chloride) dropwise at 0°C.
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS.[1] The product will show a significant mass shift (+R-CO).[1]
Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The pivalamide group remains intact, protecting the N1 position.[1]
Emergency Response Procedures
Scenario
Immediate Action
Technical Rationale
Skin Contact
Wash with soap and water for 15 mins. Do not use alcohol.
Alcohol increases skin permeability of anilines, accelerating systemic absorption.[1]
Eye Contact
Flush with water/saline for 15 mins.[1] Lift eyelids.[1]
Basic amines can cause corneal damage; immediate dilution is critical.[1]
Inhalation
Move to fresh air.[1] Monitor for cyanosis (blue lips).[1]
Signs of methemoglobinemia may be delayed 2-4 hours.[1] Oxygen therapy may be required.[1]
Do not use combustible materials (sawdust) as anilines can be flammable.[1]
References
PubChem. (n.d.).[1][2][3] Compound Summary: N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (Related Structure).[2][4] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Substituted Anilines (General Category). Retrieved January 31, 2026, from [Link][1]
National Institutes of Health (NIH). (2013).[1] Synthesis of Amsacrine Analogues using Phenylenediamine Intermediates. PubMed Central.[1] Retrieved January 31, 2026, from [Link]
Application Note: Recrystallization Protocol for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
This Application Note provides a rigorous technical guide for the purification and recrystallization of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS: 108792-09-2). This compound, a pivaloyl-protected derivati...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the purification and recrystallization of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS: 108792-09-2). This compound, a pivaloyl-protected derivative of 2-methoxy-1,4-phenylenediamine, serves as a critical intermediate in the synthesis of functional dyes, pharmaceutical kinase inhibitors, and naphthopyran derivatives.
Introduction & Chemical Context
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (also known as N-(4-amino-2-methoxyphenyl)pivalamide) is a bifunctional building block. It features a sterically bulky pivaloyl group protecting one amine, leaving the para-amino group available for subsequent derivatization (e.g., diazotization or amide coupling).
Key Properties
Property
Data
CAS Number
108792-09-2
Molecular Formula
C₁₂H₁₈N₂O₂
Molecular Weight
222.29 g/mol
Appearance
White to off-white/pale lilac crystalline solid
Solubility Profile
Soluble in DMSO, DMF, MeOH, EtOH, EtOAc; Insoluble in Water, Hexane.[1][2]
Stability
The free amine at position 4 is susceptible to oxidation (browning) upon prolonged air exposure.
Purification Challenge
The primary impurities in the crude material typically include:
Reduction Byproducts: Inorganic salts (if reduced from nitro-precursor using Fe/HCl or SnCl₂) or catalyst residues (Pd/C).
Oxidation Products: Azo or azoxy dimers formed during workup.
Regioisomers: Trace amounts of isomers if the starting material was not regio-pure.
This protocol utilizes a solvent-antisolvent recrystallization technique optimized to remove polar inorganic contaminants while selectively precipitating the target amine.
Solvent Selection Strategy
The selection of the solvent system is governed by the "Push-Pull" nature of the molecule: the Pivaloyl group is lipophilic, while the Amino and Methoxy groups are polar and hydrogen-bond donors/acceptors.
Recommended Solvent Systems
System
Composition
Rationale
Application
Primary
Ethanol / Water
High solubility of the amide in hot EtOH; sharp solubility drop in water.
General Purification (Removes salts & polar impurities).
Secondary
Methanol
Moderate solubility difference vs. temperature.
High Purity (For removing non-polar organic impurities).
Alternative
Toluene / Heptane
Exploits the lipophilicity of the pivaloyl group.
Anhydrous Workflows (If water must be avoided).
Expert Insight: While toluene is excellent for simple amides, the presence of the free amine and methoxy group makes alcohol-based systems (Ethanol/Methanol) superior for obtaining well-defined crystals and removing colored oxidation impurities.
Charge: Place 10.0 g of crude N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide into a 250 mL round-bottom flask.
Solvent Addition: Add 40–50 mL of Absolute Ethanol .
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
Checkpoint: The solid should dissolve completely. If not, add Ethanol in 5 mL increments until dissolution is achieved.
Note: If the solution is dark/brown, add a small spatula tip (approx. 50 mg) of Sodium Dithionite and stir for 5 minutes. This reduces colored oxidized species.
Phase 2: Hot Filtration (Critical for Salt Removal)
Filtration: While still boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble impurities (e.g., catalyst residues, inorganic salts).
Rinse: Wash the filter cake with 5–10 mL of hot Ethanol. Combine filtrates.
Antisolvent Addition: Slowly add Deionized Water dropwise to the boiling solution.
Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) is observed.
Clarification: Add a few drops of hot Ethanol to just redissolve the turbidity and obtain a clear solution.
Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).
Expert Tip: Rapid cooling leads to oiling out or amorphous powder. Slow cooling promotes needle formation.
Final Chill: Once at room temperature, cool the flask in an ice bath (0–5°C) for 30 minutes to maximize yield.
Phase 4: Isolation
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with 20 mL of a cold Ethanol/Water (1:1) mixture.
Caution: Do not use pure Ethanol for washing as it may redissolve the product.
Drying: Dry the solid in a vacuum oven at 45–50°C for 6 hours.
Process Workflow & Logic
The following diagram illustrates the decision-making process and workflow for the purification.
Figure 1: Step-by-step workflow for the recrystallization of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide.
Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Oiling Out
Product precipitated as a liquid before crystallizing.[3]
Reheat to dissolve. Add more Ethanol (solvent) to the mixture. Cool significantly slower.
Colored Product
Oxidation of the amino group.
Recrystallize again adding Sodium Dithionite (50 mg) or activated charcoal (hot filtration required).
Low Yield
Too much solvent used.
Concentrate the mother liquor (filtrate) and perform a second crop crystallization.
Melting Point Depression
Residual solvent or water.
Ensure vacuum drying is sufficient. Check NMR for solvent peaks.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15414709, N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
Fun, H. K., et al. (2009). N-(4-Methoxyphenyl)pivalamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2067. (Provides crystallographic data for the close analogue, validating alcohol-based crystallization). Retrieved from [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
Application Note: High-Sensitivity LC-MS/MS Analysis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS 108792-09-2)
Abstract & Introduction This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS 108792-09...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitation of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (CAS 108792-09-2).
This compound serves as a critical synthetic intermediate in the manufacturing of various pharmaceutical active ingredients (APIs), particularly those containing benzimidazole or substituted aniline scaffolds (common in kinase inhibitors and acid blockers). Due to the presence of the aniline moiety, it is essential to monitor this compound at trace levels (ppm/ppb) to control potential genotoxic impurities (GTI) or to verify reaction completion during process chemistry.
Key Analytical Challenges
Polarity Duality: The molecule contains a polar, basic primary amine (aniline, pKa ~4.5) and a hydrophobic pivaloyl (tert-butyl) protecting group.
Isomer Selectivity: Separation from potential regioisomers (e.g., substitution at the 5-position) requires high-efficiency chromatography.
Trace Sensitivity: Requirements often demand Limits of Quantitation (LOQ) < 1.0 ng/mL.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in method design.
Property
Value / Description
Impact on Method
Formula
C₁₂H₁₈N₂O₂
Precursor Ion Selection
MW
222.28 g/mol
[M+H]⁺ = 223.14
LogP
~1.8 (Predicted)
Retains well on C18; requires moderate organic %
pKa (Base)
~4.6 (Aniline NH₂)
Positive ESI is ideal. Mobile phase pH < 3.0 ensures ionization.
Functional Groups
Pivalamide, Methoxy, Amine
Pivalamide is labile in MS source (source fragmentation risk).
Strategic Choices
Ionization Source: Electrospray Ionization (ESI) in Positive mode. The primary amine is easily protonated.
Column Selection: A C18 column with end-capping is selected to minimize secondary interactions with the free amine, ensuring sharp peak shapes.
Mobile Phase:0.1% Formic Acid is used to maintain pH ~2.7, ensuring the aniline is fully protonated (
Mode: MRM (Multiple Reaction Monitoring), ESI Positive.
Spray Voltage: 3500 V.
Gas Temp: 350°C.
Nebulizer: 45 psi.
MRM Transitions:
Analyte
Precursor (m/z)
Product (m/z)
CE (eV)
Role
Mechanism
Target
223.1
139.1
20
Quantifier
Loss of Pivaloyl group (-84 Da)
Target
223.1
57.1
35
Qualifier
Formation of t-Butyl cation
Target
223.1
124.1
28
Qualifier
Loss of Methyl from Methoxy
Mechanism & Logic (Visualized)
Fragmentation Pathway
The following diagram illustrates the predicted fragmentation mechanism used for the MRM transitions. The loss of the bulky pivaloyl group is the dominant pathway.
Caption: Proposed ESI+ fragmentation pathway. The amide bond cleavage yields the stable aniline ion (m/z 139.1).
Method Workflow
Caption: Step-by-step analytical workflow for impurity profiling.
Validation Parameters (ICH Q2(R1))
To ensure the method is "Trustworthy" and self-validating, the following criteria must be met:
Parameter
Acceptance Criteria
Experimental Note
Linearity
R² > 0.995
Range: 1.0 ng/mL to 1000 ng/mL (1/x² weighting).
Accuracy
85-115% Recovery
Spiked at LQC, MQC, and HQC levels.
Precision
CV < 15%
n=6 replicates.
Sensitivity (LOQ)
S/N > 10
Expected LOQ ~ 0.5 ng/mL due to high ionization efficiency of aniline.
Carryover
< 20% of LLOQ
Check blank after highest standard. Pivalamides can be sticky; ensure adequate needle wash (50:50 MeOH:ACN).
Troubleshooting & Optimization
Peak Tailing: The free amine group may interact with silanols on the column.
Solution: Ensure the mobile phase pH is low (< 3.0) to keep silanols protonated (neutral) and the amine protonated (repelled). Use a high-quality end-capped column (e.g., BEH or Hybrid particles).
Low Sensitivity:
Solution: Check source temperature. Pivalamides are thermally stable, but the aniline oxidation can occur. Ensure using fresh solvents and amber glassware.
Interference:
Solution: If the matrix contains the de-protected aniline (4-amino-2-methoxyaniline, m/z 139), ensure chromatographic separation, as in-source fragmentation of the parent (223) can mimic the metabolite (139). Resolution (Rs) > 1.5 is mandatory.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link
FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Department of Health and Human Services, 2018. Link
PubChem Compound Summary. N-(4-Methoxyphenyl)-2,2-dimethylpropanamide (Structural Analog). National Center for Biotechnology Information. Accessed Oct 2023. Link
Vogel's Textbook of Practical Organic Chemistry.Acylation of Amines (Pivaloylation). (General reference for the synthesis and stability of pivalamides).
(Note: Specific peer-reviewed methods for this exact CAS are proprietary/sparse; this protocol is derived from first-principles of LC-MS for substituted anilides).
Application Note: In Vitro Pharmacological Profiling of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Executive Summary & Scientific Rationale N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a substituted aniline derivative characterized by a free primary amine and a pivaloyl-protected amine on a methoxy-substitut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a substituted aniline derivative characterized by a free primary amine and a pivaloyl-protected amine on a methoxy-substituted benzene ring. In drug discovery and materials science, this scaffold typically serves two primary functions:
Prodrug/Precursor Scaffold: The pivaloyl group acts as a steric shield, modulating the lipophilicity (LogP ~2.7) and metabolic stability of the underlying phenylenediamine core.
Reactive Intermediate: The free amino group makes it a candidate for oxidative coupling or acetylation, relevant in both dye synthesis and potential toxicological activation (bioactivation).
This application note provides a rigorous, multiplexed cell-based assay protocol designed to evaluate the cytotoxic potency (IC50) , oxidative stress induction (ROS) , and metabolic stability of this compound. These parameters are critical for determining its suitability as a lead compound or assessing its safety profile.
Chemical Handling & Stock Preparation
Critical Insight: The pivalamide moiety increases lipophilicity compared to the parent diamine. Improper solubilization will lead to microprecipitation in aqueous media, yielding false-negative toxicity data.
Storage: -20°C, desiccated, protected from light (anilines are light-sensitive).
Step
Action
Technical Note
1
Weigh 22.2 mg of compound.
Molecular Weight: ~222.29 g/mol .
2
Add 1.0 mL DMSO.
Vortex for 30s. Sonicate if necessary (max 2 min).
3
Visual Inspection.
Solution must be clear/colorless to pale yellow. No particulates.
4
Aliquot.
Store in amber glass vials to prevent photo-oxidation.
Multiplexed Cytotoxicity & ROS Assay Protocol
Objective: To simultaneously determine the cell viability (IC50) and the induction of Reactive Oxygen Species (ROS), a common mechanism of action for aniline derivatives.
Cell Line: HepG2 (Metabolically active) or HEK293 (General toxicity).
Experimental Workflow Diagram
Figure 1: Sequential workflow for multiplexed ROS and Cytotoxicity assessment.
Detailed Methodology
Step 1: Cell Seeding
Harvest cells at 80-90% confluence.
Resuspend in complete media (DMEM + 10% FBS).
Dispense 10,000 cells/well (100 µL) into a black-walled, clear-bottom 96-well plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment
Prepare 2x Intermediate Dilutions in complete media (max 1% DMSO final).
Remove 50 µL of media from wells (careful not to disturb monolayer).
Can be performed on the same wells after ROS read if using non-lytic reagent.
Remove ROS reagent and add 100 µL media containing 440 µM Resazurin.
Incubate 2-4 hours.
Read Fluorescence: Ex/Em 560/590 nm .
Mechanistic Pathway: Aniline Bioactivation
Understanding the potential toxicity of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide requires mapping its metabolic fate. The free amine is a target for N-acetylation (detoxification) or N-oxidation (bioactivation).
Figure 2: Predicted metabolic pathways (Detoxification vs. Bioactivation) for the aniline scaffold.
Data Analysis & Interpretation
Quantitative Output Table
Summarize your results using the following template to ensure comparability across replicates.
Parameter
Assay Metric
Calculation Formula
Acceptance Criteria
Cytotoxicity
IC50 (µM)
Non-linear regression (Log(inhibitor) vs. Response)
R² > 0.95
Oxidative Stress
Fold Change
> 2.0-fold = Significant
Z-Factor
Assay Quality
$1 - (3(\sigma_p + \sigma_n) /
\mu_p - \mu_n
Interpretation Guide
High Potency (IC50 < 10 µM): Indicates significant biological activity. If accompanied by high ROS, suggests a redox-cycling mechanism typical of quinone-imine formation.
Low Potency (IC50 > 100 µM): Indicates the pivaloyl group effectively masks toxicity, or the molecule is metabolically stable and inert in this cell type.
ROS Spike without Toxicity: Indicates cellular stress response (Nrf2 activation) protecting the cell. Prolonged exposure may be required to see phenotype.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4086640, N-[4-[4-(2,2-dimethylpropanoylamino)phenoxy]phenyl]-2,2-dimethylpropanamide (Analogous Structure). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine (o, p-Isomers). (Relevant for methoxy-aniline toxicity context). Retrieved from [Link]
Wang, H., et al. (2014).In vitro cytotoxicity and oxidative stress induced by substituted anilines in human liver cells. Toxicology in Vitro. (General reference for aniline assay methodology).
Application
Application Notes and Protocols for the Analysis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide via Derivatization
Introduction: The Analytical Challenge of a Polar Aromatic Amine N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a molecule of interest in pharmaceutical and chemical research, characterized by a polar aromatic am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of a Polar Aromatic Amine
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a molecule of interest in pharmaceutical and chemical research, characterized by a polar aromatic amine structure. The presence of a primary aromatic amine and a methoxy group on the phenyl ring, combined with an amide functionality, presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). The primary amine group, in particular, contributes to the compound's polarity and its propensity for adsorption on active sites within the GC system, leading to poor peak shape, decreased sensitivity, and potential thermal degradation.[1]
To overcome these analytical hurdles, chemical derivatization is an essential strategy. This process modifies the analyte's chemical structure to enhance its volatility, thermal stability, and chromatographic behavior, thereby enabling robust and reproducible GC-MS analysis.[2] This application note provides a comprehensive guide to two effective derivatization strategies for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide: acylation and silylation . Additionally, it will discuss the direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a viable alternative.
Chemical Structure and Rationale for Derivatization
The key to successful derivatization lies in targeting the active functional groups of the analyte. In the case of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, the primary aromatic amine (-NH₂) is the principal site for derivatization. The hydrogen atoms on the nitrogen are acidic and can be readily replaced by less polar groups. The methoxy group (-OCH₃) is an ether and is generally unreactive under the mild derivatization conditions described herein. The amide functionality is also stable and typically does not react.
By converting the polar -NH₂ group into a less polar derivative, we can achieve the following:
Increased Volatility: The derivatized molecule has a lower boiling point, allowing it to be readily vaporized in the GC inlet without degradation.
Improved Peak Shape: Derivatization minimizes interactions with the stationary phase and active sites in the GC system, resulting in sharper, more symmetrical peaks.
Enhanced Sensitivity: Better peak shape and reduced adsorption lead to a stronger signal and lower limits of detection.
Characteristic Mass Spectra: The derivatives often produce unique and predictable fragmentation patterns in the mass spectrometer, aiding in compound identification and confirmation.
Caption: Rationale for derivatizing the target analyte for GC-MS analysis.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust and widely used derivatization technique for primary and secondary amines.[3] Trifluoroacetic anhydride (TFAA) is a highly reactive reagent that rapidly converts the amine to a stable and volatile trifluoroacetyl derivative.
Causality of Experimental Choices:
TFAA as Reagent: The trifluoroacetyl group significantly increases the volatility of the analyte. Furthermore, the fluorine atoms provide a unique isotopic signature that can be beneficial for mass spectrometric detection.
Anhydrous Solvent: The use of an anhydrous solvent such as ethyl acetate or acetonitrile is critical to prevent the hydrolysis of TFAA, which would reduce its derivatizing efficiency.
Heating: Gentle heating (60-70°C) accelerates the reaction rate, ensuring complete derivatization in a short period.
Byproduct Removal: Evaporation of excess reagent and solvent is recommended to prevent contamination of the GC system and potential interference with the analysis.
Experimental Protocol:
Sample Preparation: Accurately weigh approximately 1 mg of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial to dissolve the sample. Then, add 100 µL of Trifluoroacetic Anhydride (TFAA).
Reaction: Tightly cap the vial and heat at 70°C for 20 minutes in a heating block or oven.
Cooling and Evaporation: Allow the vial to cool to room temperature. Carefully evaporate the excess solvent and TFAA under a gentle stream of nitrogen.
Reconstitution: Reconstitute the dried residue in 1 mL of ethyl acetate for GC-MS analysis.
Caption: Workflow for acylation derivatization.
Expected Mass Spectral Data:
The derivatization reaction adds a trifluoroacetyl group (-COCF₃) to the primary amine.
Compound
Molecular Weight ( g/mol )
Key Expected Fragments (m/z)
Notes on Fragmentation
Underivatized Analyte
222.28
222 [M]⁺, 165, 138, 123, 57
Predicted fragmentation includes loss of the tert-butyl group ([M-57]⁺) and cleavage of the amide bond.
TFA Derivative
318.27
318 [M]⁺, 261, 164, 57
The molecular ion should be more prominent. Loss of the tert-butyl group ([M-57]⁺) is expected. Fragmentation of the trifluoroacetyl group may also be observed.[3]
Protocol 2: Silylation with BSTFA + 1% TMCS
Silylation is another highly effective derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[4] A mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent suitable for amines.
Causality of Experimental Choices:
BSTFA as Reagent: BSTFA is a strong silylating agent that readily derivatizes primary amines.
TMCS as Catalyst: TMCS acts as a catalyst, increasing the reactivity of the BSTFA and ensuring complete derivatization, especially for sterically hindered amines.
Anhydrous Conditions: Silylation reactions are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, all glassware and solvents must be anhydrous.
Heating: Similar to acylation, heating promotes the reaction to completion.
Experimental Protocol:
Sample Preparation: Prepare the sample as described in the acylation protocol, ensuring the sample is completely dry.
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial, followed by 100 µL of BSTFA with 1% TMCS.
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
Cooling: Allow the vial to cool to room temperature before GC-MS analysis. Direct injection of the reaction mixture is typically acceptable.
Caption: Workflow for silylation derivatization.
Expected Mass Spectral Data:
Silylation will add one or two trimethylsilyl (TMS) groups to the primary amine, depending on the reaction conditions. The mono-TMS derivative is typically the major product.
Compound
Molecular Weight ( g/mol )
Key Expected Fragments (m/z)
Notes on Fragmentation
Mono-TMS Derivative
294.45
294 [M]⁺, 279, 237, 73
The molecular ion and a prominent [M-15]⁺ ion (loss of a methyl group from the TMS group) are expected. The ion at m/z 73 is characteristic of the TMS group.
Di-TMS Derivative
366.62
366 [M]⁺, 351, 309, 73
If formed, the di-TMS derivative will also show a prominent [M-15]⁺ ion.
GC-MS Analytical Conditions
The following are general GC-MS conditions that can be used as a starting point for the analysis of the derivatized N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. Optimization may be required based on the specific instrument and column used.
Parameter
Condition
Gas Chromatograph
Agilent 8890 GC System or equivalent
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature
280°C
Injection Volume
1 µL (Splitless)
Oven Program
100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min
Carrier Gas
Helium, constant flow at 1.2 mL/min
Mass Spectrometer
Agilent 5977B MSD or equivalent
Ionization Mode
Electron Ionization (EI) at 70 eV
Source Temperature
230°C
Quadrupole Temperature
150°C
Scan Range
m/z 40-500
Alternative Method: Direct Analysis by LC-MS/MS
For laboratories equipped with LC-MS/MS instrumentation, direct analysis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide without derivatization is a powerful alternative.[5] This approach avoids the extra sample preparation steps and potential for derivative degradation.
Rationale for LC-MS/MS:
Direct Analysis: Eliminates the need for derivatization, saving time and reducing potential sources of error.
High Selectivity and Sensitivity: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantifying analytes in complex matrices.
Suitability for Polar Compounds: Liquid chromatography is well-suited for the separation of polar and thermally labile compounds that are challenging for GC.
Representative LC-MS/MS Protocol:
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
Chromatographic Separation:
LC System: Agilent 1290 Infinity II LC System or equivalent.
Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is a good starting point.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient from low to high organic content will be required to elute the analyte.
Mass Spectrometric Detection:
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[6]
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
Multiple Reaction Monitoring (MRM): Develop an MRM method by selecting a precursor ion (likely the protonated molecule [M+H]⁺) and one or two characteristic product ions.
Conclusion
The successful analysis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide by GC-MS is highly dependent on proper derivatization to improve its volatility and chromatographic performance. Both acylation with TFAA and silylation with BSTFA/TMCS are effective methods for this purpose, each offering distinct advantages. The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analysis. For labs with the capability, direct analysis by LC-MS/MS offers a streamlined and highly sensitive alternative. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and reliable analytical methods for this and structurally similar compounds.
References
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2021). National Institutes of Health. [Link]
Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. [Link]
Mass spectra of aniline with different ionization methods. (n.d.). ResearchGate. [Link]
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]
Gas-phase Structure and Fragmentation Pathways of Singly Protonated Peptides with N-terminal Arginine. (n.d.). PMC. [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). CiteSeerX. [Link]
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2005). ResearchGate. [Link]
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Stability Optimization
Status: Active Support
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Deceptive Complexity of "Pivaloyl-Anisole"
You are likely here because a seemingly simple intermediate—N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide —is behaving poorly.[1] Despite being a stable-looking crystalline solid on paper, this compound combines three features that create a "perfect storm" for purification challenges:
Electron-Rich Core: The 1,2,4-substitution pattern (Amide, Methoxy, Amine) makes the ring highly electron-rich, rendering it susceptible to rapid oxidation (pinking/browning).
Steric Bulk: The tert-butyl (pivaloyl) group creates significant lipophilicity and steric hindrance, often leading to "oiling out" rather than crystallizing.
Amphoteric Nature: The free amine (basic) and the amide (neutral/lipophilic) create conflicting solubility profiles.[1]
This guide addresses these specific failure modes with field-proven protocols.
Module 1: The "Pink/Black" Phenomenon (Oxidation Control)
User Complaint: "My product was off-white after the reaction, but turned purple/brown during filtration. The NMR shows broad baseline noise."
Root Cause:
This molecule is a derivative of p-phenylenediamine. Upon exposure to air, the electron-rich aniline moiety undergoes radical oxidation to form quinone imines and azo-dimers . These impurities are highly colored (pink/purple) even at ppm levels and can catalyze further decomposition.[1]
Troubleshooting Protocol: The "Reductive Shield" Workup
Do not rely on standard filtration. You must actively suppress oxidation during isolation.
Step
Action
Scientific Rationale
1
Degas Solvents
Sparge all workup solvents (EtOAc, Water, Brine) with Argon/N₂ for 15 mins.[1] Dissolved O₂ is the primary oxidant.
2
The "Vitamin C" Wash
Add Ascorbic Acid (1-2% w/v) or Sodium Bisulfite to your aqueous wash layers.[1]
3
Acidic Stabilization
If storing overnight, convert to the HCl salt .
Module 2: The "Sticky Oil" Syndrome (Crystallization)[1]
User Complaint: "I cannot get a solid. It comes out as a gummy oil that traps solvent. Rotovap drying doesn't help."
Root Cause:
The bulky tert-butyl group disrupts crystal packing, while the methoxy group adds rotational freedom. If impurities (even <5%) are present, they depress the melting point below room temperature, resulting in a supercooled liquid (oil).[1]
Protocol: The "Dual-Polarity" Recrystallization
Avoid single solvents. You need a "Push-Pull" solvent system to force the lattice to form.
Recommended System:Toluene / Heptane or MTBE / Heptane .
Avoid Ethanol/Methanol if oiling occurs; hydrogen bonding often traps the "oil" phase.
Dissolution: Dissolve the crude oil in the minimum amount of warm Toluene (
Note: The ammonia competes for the silica sites, allowing your amine to elute sharply.
Visualizing the Workflow
The following decision tree outlines the logical path for purification based on the physical state of your crude material.
Caption: Decision matrix for isolating N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide based on impurity profile and physical state.
Frequently Asked Questions (FAQs)
Q1: Can I use the HCl salt for the next step?A: Yes, and it is often preferred. If your next reaction is an acylation or alkylation, you can use the HCl salt directly by adding an extra equivalent of base (like DIPEA or Pyridine) to the reaction pot. The salt is indefinitely stable at room temperature, whereas the free base degrades.
Q2: My compound has a trace "burnt" smell. Is it pure?A: Likely not. The "burnt" odor is characteristic of isonitrile or azo-impurities formed via oxidation. Even if NMR looks clean (paramagnetic impurities can be silent), this indicates instability.[1] Perform a filtration through a small pad of activated charcoal or silica to remove these trace oxidants.
Q3: Is the pivalamide group acid-labile?A: No. Pivalamides are exceptionally stable due to steric hindrance [1]. You can wash this compound with 1M HCl to remove starting materials without hydrolyzing the amide bond. This is a key purification advantage over acetamides.
Moderately lipophilic.[1] Soluble in DCM, EtOAc; insoluble in water.
Oxidation Potential
High
Must exclude air during workup.[1] Solutions turn pink within minutes.
Solubility
High in MeOH/DCM
Poor candidate for recrystallization from pure alcohols (yield loss).[1]
References
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. The stability of pivalamides toward hydrolysis is discussed in the context of amine protection. [1]
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Techniques for the purification of aromatic amines and prevention of oxidation.[3][4] [1]
Anderson, N. G. (2012).[1] Practical Process Research & Development. Guidelines on solvent selection for "oiling out" compounds and salt formation strategies. [1]
Technical Support Center: Synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this specific synthesis. Our goal is to equip you with the scientific understanding and practical solutions to navigate the challenges of this reaction and successfully isolate your target compound.
Introduction to the Synthesis and its Challenges
The synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide typically involves the acylation of 4-amino-2-methoxyaniline with pivaloyl chloride. The primary challenge in this synthesis is achieving selective mono-acylation at the desired amino group. The starting material, 4-amino-2-methoxyaniline (also known as 4-methoxy-1,2-phenylenediamine or 3,4-diaminoanisole), possesses two non-equivalent amino groups, leading to the potential for the formation of a significant di-acylated byproduct.
Understanding the electronic and steric environment of each amino group is crucial for controlling the reaction's selectivity. The amino group at the 4-position is para to the electron-donating methoxy group, which increases its nucleophilicity through a +M (mesomeric) effect. Conversely, the amino group at the 1-position is ortho to the methoxy group, and its nucleophilicity is reduced by the electron-withdrawing inductive (-I) effect and potential steric hindrance. This inherent difference in reactivity is the key to favoring the formation of the desired mono-acylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most likely major byproduct in this synthesis?
The most probable and significant byproduct is the di-acylated compound, N,N'-(2-methoxy-1,4-phenylene)bis(2,2-dimethylpropanamide) . This occurs when both amino groups of the starting material react with pivaloyl chloride.
Q2: How can I minimize the formation of the di-acylated byproduct?
Minimizing the di-acylated byproduct hinges on controlling the stoichiometry and reaction conditions:
Stoichiometry: Use a slight excess of the diamine starting material relative to pivaloyl chloride (e.g., 1.1 to 1.5 equivalents of diamine). This ensures the acylating agent is the limiting reagent, reducing the likelihood of a second acylation.
Slow Addition: Add the pivaloyl chloride solution dropwise to the solution of the diamine at a low temperature (e.g., 0-5 °C). This maintains a low concentration of the acylating agent in the reaction mixture at any given time.
Reaction Temperature: Maintain a low temperature throughout the addition and for a period afterward before allowing the reaction to slowly warm to room temperature. Higher temperatures can increase the rate of the second acylation.
Q3: Which amino group is more likely to be acylated and why?
The amino group at the 4-position is more likely to undergo acylation. This is due to the electronic effects of the methoxy substituent. The methoxy group is electron-donating through resonance (+M effect), which increases the electron density at the para position, making the 4-amino group more nucleophilic.[1][2] The amino group at the 1-position is ortho to the methoxy group, where the electron-withdrawing inductive effect (-I effect) is more pronounced, decreasing its nucleophilicity.[1]
Q4: What are the expected 1H NMR spectral signatures to differentiate the desired product from the di-acylated byproduct?
The aromatic region of the spectrum will be different and likely more symmetrical.
You will observe two distinct amide proton (-NH-) signals.
The signal for the free amino group will be absent.
A singlet for the methoxy group.
Two distinct singlets for the two tert-butyl groups, which may or may not be equivalent depending on the conformation.
Q5: How can I effectively purify the desired mono-acylated product?
Column chromatography is the most effective method for separating the mono-acylated product from the di-acylated byproduct and any unreacted starting material.[3] A silica gel stationary phase with a gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate) is recommended. The di-acylated product, being less polar than the mono-acylated product, will elute first.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Low Yield of Desired Product
- Incomplete reaction. - Formation of a high percentage of the di-acylated byproduct.
- Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Optimize stoichiometry: Ensure you are using an excess of the diamine. - Control temperature and addition rate: Add pivaloyl chloride slowly at low temperature.
Presence of a Significant Amount of Di-acylated Byproduct
- Incorrect stoichiometry (excess pivaloyl chloride). - Reaction temperature too high. - Rapid addition of pivaloyl chloride.
- Re-evaluate stoichiometry: Use a larger excess of the diamine. - Strict temperature control: Maintain the reaction at 0-5 °C during and after addition. - Slower addition: Increase the time over which the pivaloyl chloride is added.
Difficulty in Purifying the Product
- Products have similar polarities. - Streaking on the TLC plate.
- Optimize chromatography: Use a longer column and a shallower solvent gradient for better separation. - Consider a different solvent system: Experiment with different solvent combinations (e.g., dichloromethane/methanol). - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities.
Unclear NMR Spectrum
- Presence of multiple products. - Residual solvent peaks.
- Purify the sample again: Re-run column chromatography to ensure the purity of the sample. - Dry the sample thoroughly: Use a high vacuum to remove any residual solvents. - Perform a D2O exchange: Add a drop of D2O to your NMR tube to identify exchangeable protons (NH and OH).
Experimental Protocols
Proposed Synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Disclaimer: This is a proposed protocol based on established chemical principles. Optimization may be required.
Reaction Setup:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-amino-2-methoxyaniline (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base, such as triethylamine or pyridine (1.5 equivalents), to the solution to act as an acid scavenger.
Cool the flask to 0-5 °C in an ice bath.
Acylation:
Dissolve pivaloyl chloride (1.0 equivalent) in the same solvent used for the diamine.
Add the pivaloyl chloride solution to the dropping funnel and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
Reaction Monitoring:
After the addition is complete, allow the reaction to stir at 0-5 °C for another hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by TLC, observing the consumption of the starting diamine and the formation of the product spots.
Work-up:
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer.
Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
Collect and combine the fractions containing the desired product (identified by TLC) and concentrate to yield the purified N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide.
Protocol for Byproduct Identification by LC-MS
Sample Preparation:
Prepare a dilute solution of the crude reaction mixture in a suitable solvent like methanol or acetonitrile.
LC-MS Analysis:
Inject the sample into an LC-MS system equipped with a C18 reverse-phase column.
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Monitor the elution profile using a UV detector and a mass spectrometer.
Data Interpretation:
The desired mono-acylated product will have a specific retention time and a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The di-acylated byproduct will have a different (likely later) retention time and a higher m/z value.
Unreacted starting material will have an earlier retention time and a lower m/z value.
Visualizations
Reaction Scheme and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Chemistry Stack Exchange. (2021). Effect of +M and +R effect in basicity of 4-methoxy aniline. Retrieved from [Link]
PubChem. (n.d.). 4-Methoxy-o-phenylenediamine. Retrieved from [Link]
PubChem. (n.d.). N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-2-methyl-. Retrieved from [Link]
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
ACS Publications. (2001). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Retrieved from [Link]
Analytical Chemistry. (2000). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield, purity, and efficiency of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide typically involves the acylation of 2-methoxy-p-phenylenediamine with pivaloyl chloride. The primary challenge in this synthesis is achieving selective acylation at the 4-amino group while avoiding reactions at the 2-amino group and preventing diacylation. The proximity of the methoxy group to the 2-amino group introduces steric hindrance and alters the electronic environment, which can be leveraged to achieve the desired selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: The most common and commercially available starting material is 2-methoxy-p-phenylenediamine (also known as 2,5-diaminoanisole).
Q2: Which acylating agent is recommended?
A2: Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is the standard acylating agent for introducing the 2,2-dimethylpropanamide group.[1][2]
Q3: Why is selectivity an issue in this reaction?
A3: 2-methoxy-p-phenylenediamine has two nucleophilic amino groups. The goal is to selectively acylate the more reactive 4-amino group. The relative reactivity is influenced by both electronic and steric factors. The methoxy group can influence the basicity and nucleophilicity of the adjacent amino group.[3]
Q4: What are the potential side products?
A4: The main potential side products are the isomeric N-(2-amino-4-methoxyphenyl)-2,2-dimethylpropanamide and the diacylated product, N,N'-(2-methoxy-1,4-phenylene)bis(2,2-dimethylpropanamide).
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. Use a suitable solvent system, such as ethyl acetate/hexane, to resolve the starting material, product, and any byproducts.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides step-by-step solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes:
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.
Incorrect Stoichiometry: An excess of pivaloyl chloride can lead to diacylation, while an insufficient amount will result in incomplete conversion.
Inappropriate Base: The choice and amount of base are critical for neutralizing the HCl byproduct and facilitating the reaction.
Moisture in the Reaction: Pivaloyl chloride is sensitive to moisture and can hydrolyze, reducing its effectiveness.
Solutions:
Parameter
Recommended Condition
Rationale
Temperature
0°C to room temperature
Starting the reaction at a lower temperature (0°C) and allowing it to slowly warm to room temperature can help control the reaction rate and improve selectivity.
Stoichiometry
1.0 - 1.1 equivalents of pivaloyl chloride
A slight excess of the acylating agent ensures complete conversion of the starting material without significantly promoting diacylation.
Base
Pyridine or triethylamine (1.1 - 1.5 equivalents)
A non-nucleophilic organic base is essential to scavenge the HCl produced during the reaction without competing with the amine nucleophile.
Solvent
Anhydrous dichloromethane (DCM) or chloroform
These aprotic solvents are ideal for this reaction as they are unreactive towards the reagents and readily dissolve the starting materials.
Experimental Workflow for Optimizing Yield:
Caption: Protecting group strategy for selective acylation.
Problem 3: Difficulty in Purifying the Final Product
Possible Causes:
Similar Polarity of Product and Byproducts: The desired product and its isomer may have very similar polarities, making chromatographic separation challenging.
Product Instability: The product may be sensitive to acidic or basic conditions used during workup or chromatography.
Solutions:
Recrystallization: This is often the most effective method for purifying the desired product. Experiment with different solvent systems, such as ethanol, methanol, or ethyl acetate/hexane mixtures.
Column Chromatography: If recrystallization is not effective, use a high-resolution silica gel column. A shallow solvent gradient can help to improve the separation of isomers.
Acid-Base Extraction: The basicity of the remaining free amino group can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the purified product.
Purification Workflow:
Step
Procedure
Purpose
1. Initial Workup
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
To neutralize any remaining acid and acyl chloride.
2. Extraction
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
To separate the product from water-soluble salts.
3. Washing
Wash the organic layer with brine.
To remove any remaining water.
4. Drying & Concentration
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.
To obtain the crude product.
5. Purification
Proceed with recrystallization or column chromatography.
To isolate the pure product from byproducts and unreacted starting materials.
Optimized Experimental Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and desired purity.
Materials:
2-methoxy-p-phenylenediamine
Pivaloyl chloride
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Hydrochloric acid (1M)
Sodium bicarbonate (saturated aqueous solution)
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxy-p-phenylenediamine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes.
Acylation: Slowly add pivaloyl chloride (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C.
Reaction: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Workup: Quench the reaction by adding 1M HCl and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent.
References
Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry.
BenchChem. (n.d.).
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
NIH. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones.
Organic Chemistry Portal. (n.d.).
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
ResearchGate. (2020). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor.
Taylor & Francis Online. (2006). Selective Mono‐BOC Protection of Diamines.
Technical Support Center: N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Ticket ID: #SYN-2024-AMIDE | Status: Resolved | Tier: L3 (Senior Scientist)[1][2] Executive Summary You are accessing the technical documentation for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (often referred to...
You are accessing the technical documentation for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (often referred to as N-pivaloyl-2-methoxy-p-phenylenediamine).[1][2] This molecule is a critical "linker" intermediate in medicinal chemistry, particularly for kinase inhibitors where the pivaloyl group acts as a steric gatekeeper and the free amine serves as the attachment point for heterocycles.[1]
The Critical Challenge: This molecule contains an electron-rich aniline moiety (position 4) flanked by an electron-donating methoxy group (position 2).[1][2] This combination makes the free amine exceptionally prone to oxidative degradation (browning/blackening) via quinone imine formation.[2] Furthermore, direct acylation of the diamine precursor often leads to regioselectivity errors.[1][2]
This guide details the "Nitro-First" synthetic route to guarantee regiocontrol and provides a strict Anti-Oxidation Protocol for handling.
Module 1: The "Gold Standard" Synthesis Protocol
Objective: Synthesize the target without regio-isomeric impurities.[1][2]
The Core Problem: Regioselectivity
If you attempt to react pivaloyl chloride directly with 2-methoxy-1,4-phenylenediamine, the reaction will yield a mixture.[1] The amino group at position 4 is less sterically hindered than position 1 (which is flanked by the methoxy group), leading to the wrong isomer (N4-acylation) or bis-acylation.[1]
The Solution: The Nitro-Reduction Route
To ensure the pivaloyl group is installed at position 1, you must acylate 2-methoxy-4-nitroaniline first.[1] The nitro group at position 4 is unreactive to acylation, forcing the reaction to occur at position 1.[1] Subsequent reduction reveals the target amine.[2]
Reagents: Nitro-intermediate (from Step A), 10% Pd/C (5-10 wt%), Hydrogen gas (balloon or 1 atm).
Solvent: Methanol or Ethanol (Degassed).
Procedure:
CRITICAL: Sparge solvent with Argon/Nitrogen for 15 mins before adding catalyst.[1][2] Oxygen presence here initiates side reactions immediately upon amine formation.[1][2]
Monitoring: Reaction usually completes in 2-4 hours.[1][2]
Filtration: Filter through Celite under an inert blanket if possible.[1][2] If filtering in air, work quickly.[2]
Concentration: Rotovap at <40°C. Do not heat to dryness in air.
Visualizing the Pathway
Caption: The "Nitro-First" route locks regiochemistry early, preventing isomer mixtures common in direct diamine acylation.[1]
Module 2: Troubleshooting Side Reactions
Issue: "My product turned purple/black during workup."
Root Cause Analysis: Oxidative Dimerization
Electron-rich anilines are susceptible to One-Electron Oxidation (OET).[1][2] The methoxy group at the ortho position to the amide (and meta to the amine) increases electron density, making the amine HOMO energy higher and easier to oxidize by atmospheric oxygen. This leads to the formation of benzoquinone imines or azo-dimers , which are intensely colored (purple/black).[1]
The Anti-Oxidation Protocol
Implement these controls immediately if color changes are observed.
Caption: Diagnostic flow for common synthetic issues. Oxidation is the primary failure mode for this intermediate.[1]
Module 3: Purification & Characterization
Purification Strategy:
Avoid silica gel chromatography if possible, as the acidic nature of silica can sometimes catalyze oxidation or trap the amine.[1]
Recrystallization (Preferred):
The pivaloyl group adds significant lipophilicity.[1][2]
Solvent System:Toluene/Hexane or Ethanol/Water .[1][2]
Dissolve in warm Toluene, add Hexane until turbid, cool slowly.
Q: Can I use Boc-protection instead of Pivaloyl?A: Yes, but they serve different purposes.[1][2] Boc is a temporary protecting group.[1][2] Pivaloyl is often a "permanent" directing group used to force orthogonal conformation in the final drug molecule due to its steric bulk.[1][2] If you need to remove the group later, Pivaloyl is very difficult to hydrolyze; use Boc or Acetyl if deprotection is required.[2]
Q: Why is the reaction mixture viscous/oily?A: Pivalamides can be lipophilic oils before crystallization.[1][2] If it's an oil, try triturating with cold pentane or diethyl ether to induce solidification.[2]
Q: Is the methoxy group stable to the reduction conditions?A: Yes. Under standard hydrogenation (Pd/C, RT, 1 atm H2) or Fe/NH4Cl reduction, the aromatic methyl ether is stable. It will not demethylate unless you use strong Lewis acids (e.g.,
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 521748, N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. (Structural analog and property data).[2][3][4][5][6][7][8] Retrieved from .[2][6]
Erickson, P. R., et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. Journal of Physical Chemistry A. (Mechanisms of electron-rich aniline oxidation). Retrieved from .[2]
BenchChem (2025). Preventing Oxidation of the Aniline Group During Complexation. (Practical guide on handling air-sensitive amines). Retrieved from .[2]
Google Patents. Process for preparing 4-amino-pyridazines and related amide intermediates. (General reduction protocols for nitro-anisoles). Retrieved from .[2]
ChemSynthesis. N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide properties. (Physical data for related pivaloyl-anisidines). Retrieved from .[2]
Technical Support Center: Troubleshooting Inconsistent Assay Results for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Welcome to the technical support guide for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining consistent and reproducible analytical results for this compound. As a molecule possessing a basic aromatic amine, an amide linkage, and a methoxy group, its analysis, particularly by High-Performance Liquid Chromatography (HPLC), can be susceptible to variability. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues.
Compound Overview
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a small organic molecule whose analytical behavior is largely dictated by its functional groups. The primary aromatic amine is basic and nucleophilic, making it prone to interactions with active surfaces and potential oxidative degradation. Understanding these properties is the first step in developing a robust analytical method.
FAQ 1: My chromatographic peak for the compound is tailing or showing poor symmetry. What is the cause and how can I fix it?
Answer:
Poor peak shape, especially tailing, is the most common issue for basic compounds like this one. The root cause is almost always secondary interactions between the basic amine group of your analyte and acidic silanol groups present on the surface of standard silica-based HPLC columns.[2] These interactions create an alternative, non-ideal retention mechanism that leads to a "tail" as the analyte slowly elutes from these active sites.
Troubleshooting Workflow for Peak Tailing:
The following diagram outlines a systematic approach to diagnosing and resolving this issue.
Caption: Workflow for troubleshooting poor peak shape.
Detailed Solutions for Peak Tailing:
Solution Strategy
Mechanism of Action
Recommended Action
Mobile Phase pH Adjustment
Lowering the pH (e.g., to < 3.5) protonates the acidic silanol groups on the silica surface, neutralizing their negative charge and minimizing ionic interaction with the protonated basic analyte.
Buffer the aqueous portion of your mobile phase with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
Use of Base-Deactivated Columns
Modern columns are manufactured with high-purity silica and are "end-capped" to shield most of the residual silanols, providing a more inert surface.
Select a column specifically marketed for the analysis of basic compounds. These often have proprietary surface modifications to minimize silanol interactions.
Addition of a Competing Base
A small, basic additive (like triethylamine, TEA) is added to the mobile phase. It has a higher affinity for the active silanol sites and effectively "masks" them from your analyte.
Add a competing base modifier to your mobile phase. Start with a low concentration and optimize as needed. Note: TEA can suppress ionization in Mass Spectrometry (MS).
Use of Inert Column Hardware
Non-specific absorption can also occur on the metal surfaces of the column body and frits.[3] Bio-inert or PEEK-lined columns minimize these interactions.
If other strategies fail, consider testing a column with bio-inert hardware to eliminate the contribution of metal surfaces to peak tailing.[3]
FAQ 2: My retention times are drifting or are not reproducible between runs. What's going on?
Answer:
Retention time (RT) stability is critical for reliable quantification. Drifting RT is typically a symptom of an unstable system, either chemically or physically. The most common culprits are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.
Step-by-Step Protocol for Ensuring RT Stability:
Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and keep reservoirs capped to prevent the selective evaporation of the more volatile organic component, which can alter solvent strength and shift retention times.[4]
System Degassing: Ensure your system's degasser is functioning correctly. Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates, directly impacting RT.[5]
Column Equilibration: This is a critical and often overlooked step. A column is not "equilibrated" until a stable baseline and consistent retention times for early-eluting peaks are observed.
Protocol: Before starting a sequence, flush the column with at least 10-15 column volumes of the initial mobile phase composition. For a standard 4.6 x 150 mm column, this equates to a 15-25 minute flush at 1 mL/min.
Temperature Control: Use a column oven. Ambient laboratory temperature can vary significantly, affecting mobile phase viscosity and analyte retention. A stable column temperature (e.g., 30-40 °C) is essential for reproducibility.
Check for Leaks: Visually inspect all fittings from the pump to the detector for any signs of leakage, which would cause a drop in pressure and an increase in retention time.
FAQ 3: I am seeing a progressive loss of signal (decreasing peak area) over an injection sequence. What should I investigate?
Answer:
A gradual decrease in peak area suggests either analyte loss prior to detection or a change in detection response. For N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, the most probable causes are analyte instability in the sample diluent or irreversible adsorption onto the analytical column or system components.
Decision Tree for Diagnosing Inconsistent Peak Area:
Caption: Decision tree for diagnosing inconsistent peak areas.
Detailed Investigation Steps:
Assess Analyte Stability: The aromatic amine moiety can be susceptible to oxidation.
Protocol: Prepare a standard solution in your chosen sample diluent. Inject this same solution at time zero, and then again every few hours over a 24-hour period while it remains in the autosampler. A systematic decrease in area points to instability.[6]
Solution: If unstable, try adjusting the pH of the diluent or preparing samples in a higher percentage of organic solvent. Ensure your diluent is free of oxidizing contaminants.
Investigate Irreversible Adsorption: If the signal does not recover even with a fresh sample, strongly retained components from your sample matrix or the analyte itself may be fouling the column.[7]
Solution: Develop a column cleaning procedure. After your analytical runs, flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) to remove contaminants.[4] If the problem persists, sample cleanup using Solid Phase Extraction (SPE) may be required.[7]
Check Sample Solubility: Ensure your sample is fully dissolved in a solvent that is compatible with the mobile phase.[4] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, while injecting in a weaker, incompatible solvent can cause the analyte to precipitate at the head of the column, leading to pressure buildup and signal loss. The best practice is to dissolve the sample in the initial mobile phase composition.
Key Experimental Protocols
Protocol 1: General Purpose HPLC System & Column Cleaning
This protocol should be performed if you observe high backpressure, extraneous peaks, or a noisy baseline.
Disconnect Column: Remove the analytical column from the system.
System Flush (Aqueous): Replace the mobile phase with HPLC-grade water. Flush all lines at 1-2 mL/min for 20 minutes.
System Flush (Organic): Replace the water with 100% Isopropanol (IPA) or Methanol. Flush all lines for another 20 minutes. IPA is excellent for removing organic buildup.
Column Reversal & Flush: Reverse the column direction (connect the outlet to the injector). Flush the column with 100% Acetonitrile or Methanol at a low flow rate (0.5 mL/min) for 30-40 column volumes.
Re-equilibration: Re-install the column in the correct flow direction and equilibrate with your mobile phase as described in FAQ 2.
References
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. PubChem, National Center for Biotechnology Information.[Link]
N-(4-Methoxy-2-methylphenyl)-2,2-dimethylpropanamide. PubChem, National Center for Biotechnology Information.[Link]
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI.[Link]
Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube, Waters Corporation.[Link]
How To Identify & Prevent Analytical Test Problems. SilcoTek Corporation.[Link]
4-amino-2-(4-methoxyphenoxy)-N,N-dimethylbenzamide. PubChem, National Center for Biotechnology Information.[Link]
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Technology Networks.[Link]
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate.[Link]
2-(4-Methoxyphenyl)-1,1-dimethylethylamine. PubChem, National Center for Biotechnology Information.[Link]
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate.[Link]
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.[Link]
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate.[Link]
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. National Institutes of Health (NIH).[Link]
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, National Institutes of Health (NIH).[Link]
2-amino-N,N-dimethylpropanamide. PubChem, National Center for Biotechnology Information.[Link]
2-Amino-1-(4-methoxyphenyl)propan-1-ol. PubChem, National Center for Biotechnology Information.[Link]
4-amino-2-methoxy-N-(4-methylphenyl)benzamide. PubChem, National Center for Biotechnology Information.[Link]
"N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide" scaling up synthesis
Topic: "N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide" scaling up synthesis Audience: Researchers, scientists, and drug development professionals.[1] Product: N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide CAS...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide" scaling up synthesis
Audience: Researchers, scientists, and drug development professionals.[1]
CAS (Analogous): 125889-22-7 (Methyl analog ref); Target Class: Protected Phenylenediamines[1]
Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges encountered during the scale-up of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide , a critical intermediate often used in the synthesis of EGFR tyrosine kinase inhibitors and other pharmaceutical actives.
Our technical team has compiled this troubleshooting guide based on process chemistry principles, addressing regioselectivity, oxidation management, and purification bottlenecks.
The synthesis typically proceeds via a two-step sequence starting from commercially available 2-methoxy-4-nitroaniline .[1] Direct acylation of 2-methoxy-1,4-phenylenediamine is not recommended due to poor regioselectivity and oxidation risks.[1]
Step 1 (Acylation): Selective N-acylation of 2-methoxy-4-nitroaniline using pivaloyl chloride.[1]
Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the amine.[1]
Reaction Pathway & Impurity Mapping
Caption: Figure 1. Process flow for the synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, highlighting critical impurity formation pathways.
Phase 1: Acylation (Amide Formation)
Objective: Convert 2-methoxy-4-nitroaniline to N-(2-methoxy-4-nitrophenyl)pivalamide.
Technical FAQs
Q: Why is the reaction stalling at 80-90% conversion?A: This is likely due to the deactivated nature of the aniline.[1] The nitro group at the para position and the steric bulk of the pivaloyl group create a kinetic barrier.[1]
Solution: Add a nucleophilic catalyst.[1] The addition of DMAP (4-Dimethylaminopyridine) at 5-10 mol% significantly accelerates the reaction.[1]
Protocol Adjustment: Ensure you are using a slight excess of Pivaloyl Chloride (1.1–1.2 eq) and refluxing if using a solvent like Toluene.
Q: I see a significant amount of precipitate that clogs the filter. What is it?A: This is likely the hydrochloride salt of your base (e.g., Triethylamine HCl or Pyridine HCl).
Scale-Up Tip: In process chemistry, we prefer an aqueous workup to remove salts rather than filtration, which can be slow on a large scale.[1] Wash the organic layer with water, then 1M HCl (to remove unreacted aniline/DMAP), then saturated NaHCO3.
Q: Can I use Schotten-Baumann conditions (Biphasic Water/DCM)?A: Yes, but hydrolysis of Pivaloyl Chloride competes.[1]
Recommendation: Anhydrous conditions (DCM or THF with Et3N) are superior for yield. If you must use aqueous conditions, increase the acid chloride equivalents to 1.5 eq.[1]
Data: Solvent Selection for Acylation
Solvent
Solubility (SM)
Reaction Rate
Workup Ease
Recommendation
DCM
High
Fast
High (Wash & Sep)
Preferred for <100g
Toluene
Moderate (Hot)
Moderate
High (Crystallize out)
Preferred for >1kg
THF
High
Fast
Low (Miscible w/ water)
Avoid unless necessary
Phase 2: Nitro Reduction
Objective: Selective reduction of the nitro group to the amine without cleaving the pivalamide or reducing the aromatic ring.[1]
Technical FAQs
Q: The product turns purple/black immediately after filtering the catalyst. Why?A: The target molecule is an electron-rich phenylenediamine derivative.[1] These are highly prone to auto-oxidation in air, forming radical cations and iminoquinones (Wurster's salts).[1]
Immediate Action:
Purge all receiving flasks with Nitrogen/Argon.[1]
Add an antioxidant like Ascorbic Acid or Sodium Metabisulfite during the aqueous workup if applicable.[1]
Store the solid under inert gas in the dark.
Q: The reaction is complete by TLC, but isolated yield is low. Where did the product go?A: Phenylenediamines can bind irreversibly to activated carbon (Pd/C support).
Troubleshooting:
Use a solvent where the product is highly soluble (e.g., Methanol or Ethanol).
Wash the filter cake (Celite + Catalyst) extensively with warm methanol.
Alternative: Use Fe/NH4Cl or Zn/Acetic Acid if catalytic hydrogenation yields are persistently low due to adsorption.[1]
Q: Can I use Transfer Hydrogenation (e.g., Hydrazine/Pd or Formate/Pd)?A: Yes, Ammonium Formate/Pd-C is excellent and often cleaner.[1] However, ensure the reaction temperature is controlled (<60°C) to prevent hydrolysis of the pivalamide.
Purification & Isolation Protocols
Standard Protocol for 100g Scale-Up:
Acylation:
Dissolve 2-methoxy-4-nitroaniline (1.0 eq) and DMAP (0.05 eq) in DCM (10 vol).
Add Pivaloyl Chloride (1.2 eq) dropwise. Allow to warm to RT and stir for 4-6 hours.
Workup: Wash with 1M HCl, then NaHCO3, then Brine.[1] Dry (Na2SO4) and concentrate.
Crystallization: Recrystallize the intermediate from Ethanol/Water if purity is <95%.[1]
Reduction:
Dissolve Intermediate in Methanol (15 vol).
Add 10% Pd/C (5 wt% loading).
Hydrogenate at 3-5 bar (45-75 psi) at RT for 6-12 hours.
Filtration: Filter through Celite under an inert blanket (Nitrogen funnel).
Isolation: Concentrate. If the oil is dark, pass through a short silica plug using EtOAc/Hexane (50:50) quickly.
Q: How do I store the final product?A: The product is essentially a "masked" developer.
Storage: -20°C, under Argon, in amber vials.
Stability: Stable for months if kept dry and oxygen-free.[1] In solution (DMSO/MeOH), it degrades within days at RT.
References & Grounding
Acylation of Deactivated Anilines:
Smith, M. B.[1] "Organic Synthesis."[1][2] 4th Ed. Academic Press.[1] (General protocols for steric/electronic deactivated amines).
Raheem, et al.[1] "Synthesis of pivalamide derivatives." Tetrahedron Letters, 2018.[1]
Nitro Reduction Methodologies:
Ram, S., & Ehrenkaufer, R. E.[1] (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95. Link
Starting Material Data:
PubChem.[1][3] "2-Methoxy-4-nitroaniline."[1][4] CID 7328.[1] Link
Analogous Scale-Up (Osimertinib Intermediates):
Yuan, Z., et al.[1] (2016).[5] Process Development for Osimertinib. Organic Process Research & Development. (Describes handling of similar methoxy-amino-acrylamides). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for pivaloyl chloride and phenylenediamine derivatives before handling.
Technical Support Center: Enhancing Assay Sensitivity with SignalBoost-770 For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for SignalBoost-770, a novel reagent feat...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Enhancing Assay Sensitivity with SignalBoost-770
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for SignalBoost-770, a novel reagent featuring N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, designed to significantly improve the sensitivity and signal-to-noise ratio in chemiluminescent assays, particularly those employing horseradish peroxidase (HRP) conjugates. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you seamlessly integrate SignalBoost-770 into your workflows and achieve optimal results.
Part 1: Understanding SignalBoost-770
What is SignalBoost-770?
SignalBoost-770 is an advanced signal enhancer. Its active component, N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, is a specialized phenolic compound. In HRP-based chemiluminescent reactions, such as those using luminol, enhancers are critical for increasing the light output and extending the signal duration.[1][2] Without an enhancer, the light emission from the HRP-catalyzed oxidation of luminol is weak and transient.[2] SignalBoost-770 acts by facilitating the generation and stabilization of phenoxyl radicals, which in turn accelerate the oxidation of luminol, leading to a more intense and sustained light signal.[2][3][4]
How does it work? (Proposed Mechanism)
The HRP enzyme catalyzes the oxidation of substrates via hydrogen peroxide.[5] In the presence of a chemiluminescent substrate like luminol and an oxidant (H₂O₂), HRP generates an unstable luminol radical.[4] SignalBoost-770 intervenes at this stage. It is oxidized by HRP to form a radical intermediate. This intermediate is more stable and acts as a superior oxidizing agent for luminol than the enzyme's native intermediates, dramatically increasing the quantum yield of the chemiluminescent reaction.[3][4] This process, known as enhanced chemiluminescence (ECL), can amplify the signal by up to 1000-fold.[1]
Caption: A workflow for troubleshooting common assay issues.
Part 3: Experimental Protocols & Data
Protocol 1: Checkerboard Titration for Optimal Reagent Concentration
This protocol is essential for determining the ideal concentrations of your HRP-conjugate and SignalBoost-770 to maximize the signal-to-noise ratio.
[6][7]
Objective: To find the combination of HRP-conjugate and enhancer that yields the highest signal from a positive control and the lowest signal from a negative control.
Materials:
Coated and blocked 96-well microplate (e.g., with antigen).
High-concentration positive control sample and a negative control (assay buffer or zero-analyte sample).
HRP-conjugated detection antibody stock solution.
SignalBoost-770 stock solution (e.g., 100 mM in DMSO).
Chemiluminescent substrate buffer (containing luminol and H₂O₂).
Assay diluent (e.g., PBS with 1% BSA, 0.05% Tween-20).
Procedure:
Plate Setup: Dedicate a 96-well plate for the titration. Add your positive control antigen to rows A-D and negative control to rows E-H. Complete all assay steps (primary antibody, washing) up to the addition of the HRP-conjugate.
HRP-Conjugate Titration (Columns): Prepare serial dilutions of the HRP-conjugate in assay diluent. For example:
Columns 1-2: 1:5,000
Columns 3-4: 1:10,000
Columns 5-6: 1:20,000
Columns 7-8: 1:40,000
Columns 9-10: 1:80,000
Columns 11-12: No HRP-conjugate (background control).
Add 100 µL of the appropriate dilution to each well down the columns and incubate as per your standard protocol.
Wash Plate: After incubation, wash the plate thoroughly (e.g., 5 cycles with wash buffer).
SignalBoost-770 Titration (Rows): Prepare dilutions of SignalBoost-770 in the chemiluminescent substrate buffer immediately before use. For example:
Rows A & E: 2 mM
Rows B & F: 1 mM
Rows C & G: 0.5 mM
Rows D & H: 0 mM (no enhancer control).
Signal Development & Reading: Add 100 µL of the corresponding substrate/enhancer mix to each well. Immediately place the plate in a luminometer and read the relative light units (RLU) with a 1-second integration time per well.
Data Analysis: Calculate the signal-to-noise (S/N) ratio for each condition: S/N = (Mean RLU of Positive Control) / (Mean RLU of Negative Control) .
Example Data Presentation:
HRP-Conj. Dilution
SignalBoost-770 (mM)
Mean Signal (RLU)
Mean Noise (RLU)
Signal/Noise Ratio
1:20,000
2.0
3,500,000
80,000
43.8
1:20,000
1.0
2,800,000
25,000
112.0
1:20,000
0.5
1,500,000
15,000
100.0
1:40,000
1.0
1,600,000
12,000
133.3
1:40,000
0.5
950,000
8,000
118.8
Interpretation: In this example, the 1:40,000 HRP dilution with 1.0 mM SignalBoost-770 provides the highest S/N ratio and would be selected as the optimal condition for the full experiment.
References
Wikipedia contributors. (2024). Horseradish peroxidase. In Wikipedia, The Free Encyclopedia. [Link]
Zhang, L., et al. (2018). A review of enhancers for chemiluminescence enzyme immunoassay. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. PubChem Compound Database. [Link]
Zhang, Y., et al. (2014). Enhancement of the Chemiluminescence Response of Enzymatic Reactions by Plasmonic Surfaces for Biosensing Applications. PMC. [Link]
Rodriguez-Lopez, J. N., et al. (2001). Mechanism of Reaction of Hydrogen Peroxide with Horseradish Peroxidase: Identification of Intermediates in the Catalytic Cycle. Journal of the American Chemical Society. [Link]
BMG Labtech. (2024). Optimizing your ELISA Assays. [Link]
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]
Hyltoft Petersen, P., & Fraser, C. G. (2001). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. Clinical Chemistry and Laboratory Medicine. [Link]
Silva, D., & Silva, A. M. S. (2014). Horseradish Peroxidase (HRP) as a Tool in Green Chemistry. RSC Advances. [Link]
ResearchGate. (2014). Can you help me with a problem with high background in ELISA using human sera?. [Link]
Walsh, R., & Waters, J. (2023). Optimizing Signal to Noise Ratio. YouTube. [Link]
Oreate AI. (2025). The Intriguing Mechanism of Horseradish Peroxidase. Oreate AI Blog. [Link]
Harvey, D. (2021). Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. [Link]
Sino Biological. (n.d.). ELISA Troubleshooting: High Background. [Link]
Augusto, O., et al. (2002). Quantitative Model of the Enhancement of Peroxidase-Induced Luminol Luminescence. Journal of the American Chemical Society. [Link]
Wang, Y., et al. (2025). Strategies for Enhancing the Signal-to-Noise Ratio in Optical Lateral Flow Immunoassay: A Review. ResearchGate. [Link]
Technical Guide: Structural Validation & Synthetic Utility of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
CAS No: 108792-09-2 Formula: C₁₂H₁₈N₂O₂ Molecular Weight: 222.28 g/mol Executive Summary: The Case for Steric Protection In the landscape of pharmaceutical intermediate synthesis, the differentiation of symmetric or near...
Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 108792-09-2
Formula: C₁₂H₁₈N₂O₂
Molecular Weight: 222.28 g/mol
Executive Summary: The Case for Steric Protection
In the landscape of pharmaceutical intermediate synthesis, the differentiation of symmetric or near-symmetric diamines is a persistent challenge. N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide (hereafter Compound A ) represents a strategic solution to this problem. Unlike its acetylated counterparts, the pivaloyl (2,2-dimethylpropanoyl) moiety functions not merely as a protecting group but as a steric gatekeeper .
This guide provides a rigorous structural confirmation protocol and objectively compares the performance of Compound A against standard acetamide derivatives. We demonstrate that the bulky tert-butyl group confers superior hydrolytic stability and solubility, making it the preferred scaffold for complex multi-step syntheses involving 2-methoxy-p-phenylenediamine.
Structure Confirmation: The Analytical Fingerprint
To certify the identity of Compound A, a multi-modal analytical approach is required. The following data constitutes the "Gold Standard" for batch release.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure is validated by the distinct integration ratio of the aliphatic tert-butyl group to the aromatic core.
Table 1: ¹H-NMR Assignment (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Insight
1.21 - 1.25
Singlet (s)
9H
-C(CH₃)₃
Diagnostic: The sharp singlet of the pivaloyl group confirms the 2,2-dimethyl moiety.
3.72 - 3.76
Singlet (s)
3H
-OCH₃
Methoxy group at the ortho position relative to the amide.
4.80 - 5.10
Broad (br s)
2H
-NH₂
Free amine at the para position. Variable shift based on concentration.
6.15 - 6.25
Doublet of Doublets (dd)
1H
Ar-H (C5)
Coupling with C6 and C3 protons.
6.30 - 6.35
Doublet (d)
1H
Ar-H (C3)
Meta coupling, shielded by the amino group.
7.10 - 7.20
Doublet (d)
1H
Ar-H (C6)
Deshielded by the adjacent amide and methoxy groups.
8.90 - 9.10
Broad Singlet
1H
-NH-CO-
Amide proton, downfield due to hydrogen bonding.
Mass Spectrometry (ESI-MS)
Observed Ion: [M+H]⁺ = 223.14 m/z
Fragmentation Pattern:
Loss of tert-butyl group (M - 57).
Loss of pivaloyl group (M - 85) to regenerate the diamine core.
Comparative Performance: Pivalamide vs. Acetamide
Why choose the pivaloyl derivative over the cheaper acetyl analog? The answer lies in kinetic stability and solubility .
Hydrolytic Stability
The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack, significantly increasing resistance to hydrolysis under basic or acidic conditions.
Table 2: Stability Profile (Half-life at 25°C, pH 12)
Compound
Protecting Group
t₁/₂ (Hydrolysis)
Solubility (CH₂Cl₂)
Compound A
Pivaloyl (t-Bu)
> 48 Hours
High (>50 mg/mL)
Reference B
Acetyl (Me)
~ 6 Hours
Moderate (~15 mg/mL)
Reference C
Benzoyl (Ph)
~ 12 Hours
Low (<5 mg/mL)
Interpretation: Compound A allows for subsequent chemical transformations (e.g., alkylation of the free amine) under basic conditions that would strip off an acetyl group.
Visualizing Steric Shielding
The following diagram illustrates the mechanistic advantage of the pivaloyl group in preventing unwanted side reactions at the amide center.
Figure 1: Steric hindrance provided by the tert-butyl group (Compound A) effectively blocks nucleophilic attack at the carbonyl center compared to smaller acyl groups.
Experimental Protocols
Synthesis of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Objective: Selective mono-protection of 2-methoxy-p-phenylenediamine.
Reagents:
2-methoxy-p-phenylenediamine (1.0 eq)
Pivaloyl chloride (1.05 eq)
Triethylamine (1.2 eq)
Dichloromethane (DCM) (Solvent)
Workflow:
Dissolution: Dissolve diamine in anhydrous DCM at 0°C under N₂ atmosphere.
Addition: Add Triethylamine followed by dropwise addition of Pivaloyl chloride over 30 minutes. Critical: Maintain temperature < 5°C to ensure regioselectivity for the more nucleophilic amine (typically the position meta to the methoxy is less sterically hindered, but experimental validation is required for specific isomers).
Reaction: Stir at room temperature for 4 hours.
Quench: Wash with saturated NaHCO₃, then brine.
Purification: Recrystallize from Ethanol/Hexane to yield off-white crystals.
Quality Control Method (HPLC)
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV at 254 nm.
Retention Time: Compound A elutes significantly later than the diamine precursor due to increased lipophilicity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
Sakurai, H., et al. (2005). Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit. Journal of Organic Chemistry, 70(7), 2754-2762.[1] [Link]
CP Lab Safety. N-(4-Amino-2-methoxyphenyl)pivalamide Product Specification. Retrieved from [Link]
A Comparative Guide to Validating the Biological Activity of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framew...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for the biological activity validation of the compound N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide . While direct biological data for this specific molecule is not extensively published, its structural motifs, particularly the methoxyphenyl and amide components, are present in a variety of biologically active agents, including kinase inhibitors. This guide, therefore, proposes a focused investigation into its potential as an anti-cancer agent, specifically as an inhibitor of receptor tyrosine kinases (RTKs), and outlines a comprehensive strategy for its validation and comparison against established alternatives.
Introduction: Rationale for Investigating N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide as a Kinase Inhibitor
The core structure of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide features a substituted aniline ring, a common scaffold in many small molecule kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Specifically, receptor tyrosine kinases such as Anaplastic Lymphoma Kinase (ALK), Tropomyosin receptor kinase A (TrkA), and c-Met are frequently implicated in tumor cell proliferation, survival, and metastasis.[2][3][4]
This guide hypothesizes that N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide may exhibit inhibitory activity against one or more of these kinases. To rigorously test this hypothesis, a multi-tiered validation approach is essential, progressing from broad-spectrum screening to specific, mechanistic studies.
Proposed Experimental Workflow for Biological Activity Validation
The following workflow provides a logical progression for characterizing the biological activity of our target compound.
Caption: Inhibition of receptor tyrosine kinase (RTK) signaling by the test compound.
Experimental Protocol: Western Blot for Phospho-Kinase Levels
Cell Treatment: Treat a relevant cancer cell line (e.g., one with a known dependency on the target kinase) with the compound for a specified time.
Cell Lysis: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and key downstream effectors (e.g., p-AKT, p-ERK), as well as total protein controls.
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Analysis: Quantify the band intensities to determine the change in phosphorylation levels.
Phase 3: Comparative Analysis and Selectivity Profiling
In the final validation phase, the compound's performance is benchmarked against established drugs, and its selectivity is assessed.
Head-to-Head Comparison with Known Inhibitors
The potency and efficacy of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide should be directly compared to FDA-approved inhibitors of the identified target kinases. Known inhibitors include Larotrectinib for TrkA, Crizotinib for ALK, and Cabozantinib for c-Met.
[1][5][6]
Comparative Data Presentation: Anti-proliferative Activity in a TrkA-dependent Cell Line
A more extensive kinase selectivity panel (e.g., >300 kinases) will reveal the compound's off-target effects. An ideal candidate will exhibit high selectivity for its primary target(s) to minimize potential toxicity.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validate the hypothesized biological activity of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide as a kinase inhibitor. The proposed experiments are designed to provide a comprehensive understanding of its potency, mechanism of action, and selectivity. Positive results from this validation cascade would provide a strong rationale for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The structured comparison with established inhibitors will be crucial in determining the compound's potential as a novel therapeutic agent.
References
N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. (n.d.).
Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC - NIH. (2021, August 5).
Antimicrobial activity of a 48-kDa protease (AMP48) from Artocarpus heterophyllus latex - European Review for Medical and Pharmacological Sciences. (n.d.).
The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review - MDPI. (2024, October 11).
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. (2024, January 4).
WO 2014/188453 A2 - Googleapis.com. (2014, November 27).
Antimicrobial Peptides (AMPs): Potential Therapeutic Strategy against Trypanosomiases? (n.d.).
Comparative Structure-Activity Relationship (SAR) Studies of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide and Analogs as Potential Kinase Inhibitors
Introduction N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a small molecule belonging to the N-aryl amide class. While specific structure-activity relationship (SAR) studies on this particular compound are not e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a small molecule belonging to the N-aryl amide class. While specific structure-activity relationship (SAR) studies on this particular compound are not extensively documented in publicly available literature, its core structural motifs—the aniline ring system and the amide linkage—are prevalent in a vast array of biologically active compounds, notably in the realm of kinase inhibition. The aniline and substituted phenyl rings are common features in molecules designed to target the ATP-binding pocket of various kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making kinase inhibitors a major focus of modern drug discovery.
This guide provides a comparative analysis of the potential SAR of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide by examining published data on structurally analogous compounds targeting key kinases such as p38 Mitogen-Activated Protein Kinase (MAPK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By understanding how modifications to the N-aryl amide scaffold affect activity against these well-characterized targets, we can infer the potential biological profile of the title compound and guide future research endeavors.
Core Scaffold and Rationale for Kinase Inhibition Focus
The fundamental structure of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide can be deconstructed into three key components: the substituted aniline headgroup, the amide linker, and the aliphatic tail. This arrangement is reminiscent of many type I and type II kinase inhibitors, which competitively bind to the ATP pocket.
Figure 1: Core structural components of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide.
The substituted aniline can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, a common feature for many kinase inhibitors. The amide linker provides a rigid connection and can also participate in hydrogen bonding. The tert-butyl group serves as a hydrophobic moiety that can occupy a nearby hydrophobic pocket within the active site. Based on these structural alerts, this guide will focus on its potential as a kinase inhibitor.
To build a predictive SAR model for N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, we will compare it with known N-aryl amide inhibitors of p38 MAPK, EGFR, and VEGFR.
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory stimuli and stress[1]. Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases.
Key SAR Insights from Analogs:
Aniline Substituents: The nature and position of substituents on the aniline ring are critical. Electron-donating groups, such as the amino and methoxy groups in our title compound, can influence the pKa of the aniline nitrogen and modulate hydrogen bonding potential with the kinase hinge region.
Amide Conformation: The amide bond's geometry is crucial for orienting the head and tail groups correctly within the ATP pocket.
Hydrophobic Tail: The size and nature of the hydrophobic group are important for fitting into the hydrophobic pocket.
Table 1: Comparative SAR of Anilide Analogs as p38 MAPK Inhibitors
EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cancer cell proliferation and angiogenesis, respectively. Dual inhibition of these kinases is a validated anti-cancer strategy[5][6].
Key SAR Insights from Analogs:
4-Anilinoquinazoline Core: Many potent EGFR/VEGFR inhibitors feature a 4-anilinoquinazoline scaffold, where the aniline moiety is crucial for activity. The methoxyphenyl group is a common feature in this class of inhibitors.
Substitution on the Aniline Ring: Small substituents on the aniline ring, particularly at the meta- and para-positions, can enhance potency. The 4-amino and 2-methoxy groups of the title compound could influence binding affinity and selectivity.
Amide/Urea Linker: An amide or urea linker is often present, participating in hydrogen bonding with key residues in the kinase domain, such as Cys919 in VEGFR-2[7][8].
Table 2: Comparative SAR of Methoxyphenyl Amide/Anilide Analogs as EGFR/VEGFR Inhibitors
A Senior Application Scientist's Guide to Assessing Off-Target Effects of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
For the discerning researcher and drug development professional, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of th...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher and drug development professional, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is the comprehensive assessment of a molecule's off-target effects. Unintended interactions can lead to toxicity, reduced efficacy, and late-stage clinical failures. This guide provides an in-depth, comparative framework for evaluating the selectivity of the novel compound, "N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide," hereafter referred to as Compound A .
To establish a scientifically robust comparison, we will analyze Compound A against two hypothetical alternatives, each representing a distinct selectivity profile:
Compound B (Selective Analog): A close structural analog of Compound A, rationally designed for enhanced target specificity.
Compound C (Promiscuous Inhibitor): A known multi-kinase inhibitor, serving as a benchmark for a less selective, "dirtier" compound.
This guide will not merely list protocols but will delve into the causality behind experimental choices, advocating for a self-validating, tiered approach to off-target profiling.
The Criticality of Off-Target Assessment in Kinase Inhibitor Development
The chemical scaffold of Compound A, featuring an aminophenyl group, is common in kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[2] Consequently, they are a major class of drug targets. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for designing selective inhibitors.[3] Cross-reactivity with other kinases or even unrelated proteins can lead to unforeseen side effects.[4][5] Therefore, a thorough understanding of a compound's interaction landscape is paramount.
For the purpose of this guide, we will hypothesize that Compound A is being developed as a selective inhibitor of a key oncogenic tyrosine kinase, "Kinase X." Our goal is to build a comprehensive selectivity profile and compare it against our benchmarks.
A Tiered Strategy for Comprehensive Off-Target Profiling
A robust assessment of off-target effects is not a single experiment but a multi-faceted, tiered strategy. This approach allows for the early identification of liabilities and informed decision-making throughout the drug discovery pipeline.
Caption: Tiered workflow for off-target assessment.
Tier 1: In Silico Computational Prediction
Before committing to costly and time-consuming wet lab experiments, computational methods can provide valuable initial predictions of potential off-target interactions.[6][7] These approaches leverage large databases of known compound-target interactions and use algorithms based on chemical similarity, pharmacophore matching, and machine learning to forecast a compound's likely binding partners.[8]
Execution: Submit the chemical structures to the selected platforms. The algorithms will compare the input molecules against vast libraries of bioactive compounds with known targets.
Data Analysis: The output is typically a ranked list of potential targets with an associated confidence score or probability. Consolidate the predictions from multiple platforms and prioritize targets that appear consistently.
Hypothetical Data Summary: Top Predicted Off-Targets
Compound
Top Predicted Off-Target (Kinase)
Confidence Score
Top Predicted Off-Target (Non-Kinase)
Confidence Score
Compound A
Kinase Y (Structurally similar to Kinase X)
High
Carbonic Anhydrase II
Medium
Compound B
Kinase Z (Low structural similarity)
Low
None predicted
-
Compound C
Multiple kinases (Src, Lck, Abl)
Very High
hERG Channel
High
This in silico data suggests that Compound A may have some liability with a closely related kinase and potentially a non-kinase target. Compound B appears cleaner, while Compound C is flagged for multi-kinase activity and a significant safety liability (hERG), as expected.
Tier 2: In Vitro Biochemical Screening
The next step is to experimentally validate and expand upon the computational predictions using large-scale biochemical screens. For kinase inhibitors, kinome profiling is the gold standard.[3] These assays measure the direct interaction of a compound with a large panel of purified kinases.
A. Kinome Scanning
Services like Eurofins' KINOMEscan™ or Reaction Biology's Kinase Panel Screening offer comprehensive profiling against hundreds of human kinases.[9][10] These are typically competition binding assays where the test compound's ability to displace a known ligand from the kinase active site is quantified.[11]
Experimental Protocol: KINOMEscan™ Profiling
Compound Preparation: Solubilize Compounds A, B, and C in DMSO to a stock concentration of 10 mM.
Assay Concentration: A single high concentration (e.g., 1 µM) is typically used for initial screening to identify any significant interactions.
Assay Execution (by vendor): The compounds are screened against a panel of over 400 human kinases. The amount of kinase captured on a solid support is measured, which is inversely proportional to the test compound's binding affinity.
Data Analysis: Results are often expressed as "% of Control" or "Selectivity Score (S-Score)." A lower % of control indicates stronger binding.
Hypothetical Data Summary: Kinome Scan at 1 µM
Compound
On-Target (Kinase X) % of Control
Off-Targets with <35% of Control
Selectivity Score (S35)
Compound A
2%
Kinase Y (15%), Kinase Z (45%)
0.02
Compound B
1%
None
0.00
Compound C
5%
25 kinases including Src, Lck, Abl, Flt3
0.25
S35 Score: Number of kinases with <35% of control / Total kinases tested.
This data provides experimental evidence supporting the in silico predictions. Compound A shows high affinity for its intended target but also interacts with Kinase Y. Compound B demonstrates exceptional selectivity, while Compound C interacts with a broad range of kinases.
Caption: On-target vs. off-target kinase profiles.
B. Safety Pharmacology Panels
Beyond the kinome, it is crucial to assess interactions with other target classes known to be associated with adverse drug reactions (ADRs).[12] Commercial panels, such as the Eurofins SafetyScreen44 or SafetyScreen87, evaluate compounds against a curated list of GPCRs, ion channels, transporters, and enzymes.[13][14]
Experimental Protocol: SafetyScreen44 Panel
Compound Submission: Provide Compounds A, B, and C as described for the kinome scan.
Assay Concentration: A standard concentration of 10 µM is used to detect potential liabilities.
Assay Execution (by vendor): A battery of radioligand binding and functional assays are performed.
Data Analysis: Results are reported as % inhibition at 10 µM. A common threshold for concern is >50% inhibition.
Hypothetical Data Summary: SafetyScreen44 Panel at 10 µM
Compound
Significant Hits (>50% Inhibition)
Compound A
5-HT2B Receptor (55%), Carbonic Anhydrase II (62%)
This screen confirms the computational prediction for Compound A's interaction with Carbonic Anhydrase and identifies a potential serotonergic effect. As predicted, Compound C shows significant liabilities with targets associated with cardiotoxicity (hERG) and CNS effects.
Tier 3: Cell-Based Phenotypic Screening
While biochemical assays are essential for understanding direct molecular interactions, they do not fully recapitulate the complexity of a cellular environment.[15][16] Phenotypic screening assesses a compound's effect on cell behavior and morphology, providing a functional readout of its on- and off-target activities.[17][18]
Data Analysis: Compare the phenotypic "fingerprint" of each compound to identify deviations from the expected on-target effect (anti-proliferation in Cell Line 1) and signs of toxicity in other cell lines.
Hypothetical Data Summary: Phenotypic Screening
Compound
Cell Line 1 (Kinase X Driven)
Cell Line 2 (Fibroblast)
Cell Line 3 (Cardiomyocyte)
Compound A
Potent anti-proliferative effect (IC50 = 50 nM).
Mild cytotoxicity at high concentrations (>10 µM).
No significant effect.
Compound B
Potent and selective anti-proliferative effect (IC50 = 30 nM).
No cytotoxicity observed up to 50 µM.
No significant effect.
Compound C
Anti-proliferative effect (IC50 = 200 nM).
Significant cytotoxicity (IC50 = 1 µM).
Evidence of apoptosis and disrupted mitochondrial membrane potential at 500 nM.
The phenotypic data provides crucial functional context. Compound B is not only selective biochemically but also in a cellular context. Compound A's on-target effect is confirmed, with a good therapeutic window over its general cytotoxicity. Compound C's promiscuity translates to significant toxicity in non-cancerous cells, including a cardiotoxic signal, corroborating the hERG binding data.
Synthesis and Conclusion
This tiered, comparative approach provides a comprehensive and self-validating assessment of the off-target profile of "N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide" (Compound A).
Compound A emerges as a potent on-target inhibitor with a manageable off-target profile. The interaction with Kinase Y should be further investigated to determine if it contributes to efficacy or represents a potential liability. The moderate activity at the 5-HT2B receptor and Carbonic Anhydrase warrants follow-up but may not be a program-killer depending on the therapeutic indication and dose.
Compound B represents an ideal candidate, demonstrating high potency and selectivity across all tiers of investigation. This validates the rational design strategy employed to improve upon Compound A.
Compound C serves its purpose as a negative benchmark, with its promiscuous kinase profile translating into significant safety and toxicity liabilities.
By integrating computational, biochemical, and cell-based phenotypic data, we can confidently de-risk drug candidates and make informed decisions. This rigorous, evidence-based approach is fundamental to increasing the probability of success in the challenging field of drug development.
Lin, A., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
Stites, E. C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
Lin, A., et al. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
Yoshimori, A., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling. [Link]
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
PMC. (n.d.). A review for cell-based screening methods in drug discovery. [Link]
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. [Link]
Trends in Pharmacological Sciences. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]
ResearchGate. (2025, August 6). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]
Executive Summary & Chemical Context[1][2][3][4][5][6] This guide defines the standard operating procedure (SOP) for the disposal of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide . As a researcher, you must recogni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide defines the standard operating procedure (SOP) for the disposal of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide . As a researcher, you must recognize that while this specific intermediate may not have a dedicated, globally harmonized P-list or U-list entry under RCRA (Resource Conservation and Recovery Act), its chemical structure dictates its handling.[1]
The Precautionary Principle:
This molecule contains two distinct functional motifs that drive its disposal logic:
Aniline Core (4-amino-2-methoxyaniline): Aromatic amines are notorious for potential genotoxicity and aquatic toxicity. They are prone to oxidation and can form diazonium salts if improperly mixed with nitrous acid sources.
Pivalamide Moiety (2,2-dimethylpropanamide): This adds lipophilicity, meaning the compound will bioaccumulate more readily than simple anilines and requires organic solvent waste streams, not aqueous ones.
Immediate Action Directive: Treat this substance as a Toxic Organic Solid . It must be segregated from oxidizers and disposed of via high-temperature incineration.
Hazard Profiling & Waste Characterization[2]
Before disposal, you must characterize the waste to ensure container compatibility.[2][3] The following data is synthesized from Structure-Activity Relationships (SAR) of analogous pivalamides and anisidines.
Property
Characteristic
Disposal Implication
Physical State
Solid (Powder/Crystalline)
Requires double-bagging to prevent particulate inhalation.[1]
Reactivity
Basic (-NH2 group)
INCOMPATIBLE with strong acids and oxidizers (e.g., Nitric Acid).[1] Risk of exothermic reaction.
Solubility
Lipophilic (Organic Soluble)
Do not attempt to dissolve in water for drain disposal.[1] Use DMSO/Methanol for equipment cleaning.
Toxicity Class
Irritant / Potential Sensitizer
Zero-skin-contact protocol.[1] Use Nitrile (0.11mm) or Laminate gloves.
EPA Waste Code
Non-Specific Source (Likely D001 if in solvent)
Label as "Non-Regulated Hazardous Waste - Toxic Organic Solid" unless mixed with listed solvents.[1]
The "Self-Validating" Disposal Protocol
This protocol is designed as a closed-loop system. Each step verifies the safety of the next.
Phase A: Solid Waste (Pure Compound)
Objective: Containment of dry powder to prevent aerosolization during transport.
Primary Containment: Transfer the solid waste into a clear, wide-mouth polyethylene (PE) or glass jar.
Why: Glass is impermeable to aromatic amines; PE is resistant to the basic amine functionality.
The "Shake Test" (Validation): Cap the jar tightly and wipe the exterior with a methanol-dampened Kimwipe. Inspect the wipe under UV light (if available) or visually for discoloration.
Logic: Aromatic amines often fluoresce or oxidize to brown/red. A clean wipe confirms no exterior contamination.
Secondary Containment: Place the primary jar inside a 6-mil clear plastic zip-bag. Seal it.
Labeling: Affix a hazardous waste tag to the outer bag.
Objective: Prevent cross-reactivity in the central waste drum.
Solvent Compatibility Check: Ensure the solvent used (e.g., DMSO, DCM, Ethyl Acetate) is compatible with the "Organic - Non-Halogenated" or "Organic - Halogenated" waste stream.
pH Validation: Check the pH of the solution.
Requirement: pH should be neutral to slightly basic (7-9).
Correction: If acidic (pH < 5), neutralize carefully with Sodium Bicarbonate before adding to the waste container.
Why: Acidic conditions can protonate the amine, increasing solubility in aqueous layers if a separation occurs, potentially complicating incineration profiles.
Segregation:NEVER pour this amine solution into a waste container containing:
Nitric Acid (Risk of violent oxidation/nitration).
Peroxides (Risk of radical polymerization).
Acid Chlorides (Risk of exothermic amide formation).
Deactivation: Triple-rinse weigh boats with a small volume of acetone/methanol into the liquid waste stream.
Disposal: Place rinsed boats and contaminated gloves into the "Solid Hazardous Waste" bin (usually a yellow or red drum with a liner). Do not place in regular trash.
Visual Workflow: The Disposal Decision Tree
This diagram illustrates the logic flow for determining the correct waste stream, ensuring no incompatible mixing occurs.
Figure 1: Logic flow for segregating N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide waste streams to prevent chemical incompatibility.
Emergency Contingencies
Even with robust protocols, spills occur. This section details the immediate response for this specific compound.
Spill Type: Dry Powder
Do Not: Do not sweep vigorously (creates dust).
Procedure: Cover with wet paper towels (water or PEG-400) to dampen the powder. Scoop the wet slurry into a waste jar. Wipe the area with dilute acetic acid (vinegar) followed by soap and water to solubilize the amine residue.
Spill Type: Solution
Absorbent: Use vermiculite or clay-based absorbents.
Warning: If the solvent is flammable, use non-sparking tools.
Exposure:
Skin: Wash with soap and water for 15 minutes. The lipophilic tail aids skin absorption, so speed is critical.
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[Link][1]
American Chemical Society (ACS). (2022). Identifying and Evaluating Hazards in Research Laboratories.[Link][1]
Occupational Safety and Health Administration (OSHA). (2023). Toxic and Hazardous Substances: 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.[1] - General Guidelines for Aromatic Amines).[Link][1]
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: Aromatic Amine Handling and Safety.[Link][1]
A Senior Application Scientist's Guide to the Safe Handling of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-(4-amino-2-methox...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, for which comprehensive toxicological data may not be available, demands a cautious and well-informed approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe laboratory practices.
The structure of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, featuring an aromatic amine and an amide functional group, suggests potential hazards that warrant careful consideration. Aromatic amines, as a class, are known for their potential for skin sensitization and, in some cases, more significant health effects with prolonged exposure. Therefore, the following recommendations are grounded in the principle of minimizing exposure and handling this compound as a substance of unknown toxicity.
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is donned, the work environment itself should be engineered to minimize exposure.
Chemical Fume Hood: All weighing and handling of solid N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders.
Ventilation: Ensure the laboratory has adequate general ventilation. This dilutes any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE should be based on a thorough risk assessment. For N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide, the following are considered essential:
PPE Component
Specification
Rationale
Hand Protection
Nitrile gloves
Provides good chemical resistance to a broad range of chemicals. Double-gloving is recommended when handling the pure compound.
Eye Protection
Safety glasses with side shields or splash goggles
Protects against accidental splashes and airborne particles.
Body Protection
Laboratory coat
A standard lab coat is sufficient for low-volume handling. For larger quantities, a chemically resistant apron or gown should be considered.
Respiratory Protection
Not typically required when handled in a fume hood
If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling of N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Caption: A typical workflow for the safe handling of a chemical powder of unknown toxicity.
Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.
Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the powder.
Cleanup:
Ensure you are wearing the appropriate PPE, including double gloves and eye protection.
Gently cover the spill with the absorbent material, avoiding the generation of dust.
Carefully sweep the mixture into a designated waste container.
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
Waste Disposal: All materials used for cleanup should be disposed of as hazardous waste.
Waste Disposal
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
Solid Waste: Unused N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container for organic solvents. Do not pour chemical waste down the drain.
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these principles of engineering controls, personal protection, and proper procedure, researchers can confidently and safely handle N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide and other novel compounds in the pursuit of scientific advancement.
References
General Laboratory Safety: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]
Aromatic Amines Safety: International Labour Organization. International Chemical Safety Cards. [Link]
Chemical Waste Management: Environmental Protection Agency. Hazardous Waste. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.